Peptide YY, human
Description
Historical Context of Peptide YY Discovery and Initial Characterization
Peptide YY (PYY) was first isolated from porcine upper intestinal extracts in 1980 by Tatemoto and Mutt. nih.govdrugfuture.com Its name is derived from the presence of a tyrosine (Y) residue at the N-terminus and another at the C-terminus of the peptide chain. nih.govontosight.ai The initial characterization in 1982 revealed it to be a 36-amino acid linear polypeptide. nih.gov Subsequent research led to the isolation and characterization of the human form in 1988. drugfuture.com Early functional studies demonstrated that PYY strongly inhibits pancreatic exocrine secretion stimulated by secretin and cholecystokinin (B1591339), suggesting its role as a candidate gut hormone. nih.gov This discovery placed PYY as a significant component of the gut-derived signaling molecules that regulate digestive and metabolic processes.
Classification within the Neuropeptide Y Peptide Family
Peptide YY is a member of the Neuropeptide Y (NPY) peptide family, also known as the Pancreatic Polypeptide (PP)-fold family. nih.govontosight.airesearchgate.net This family of structurally related peptides in humans includes Neuropeptide Y (NPY), Pancreatic Polypeptide (PP), and PYY. ontosight.aireplit.app All members are characterized by a common tertiary structure, a hairpin-like motif known as the PP-fold, which consists of an alpha-helix and a polyproline helix connected by a beta-turn, resulting in a U-shaped conformation. nih.govwikipedia.org These peptides share significant amino acid sequence homology. interscienceinstitute.com For instance, PYY has 18 of its 36 amino acids in the same positions as pancreatic peptide. wikipedia.org The evolutionary origin of this family is believed to stem from gene duplication events, with NPY and PYY resulting from an early duplication in vertebrate evolution. nih.govresearchgate.net
Physicochemical Properties of Human Peptide YY
Human Peptide YY (PYY) is a 36-amino acid polypeptide hormone. news-medical.net It exists in two primary endogenous forms: PYY(1-36) and the more abundant circulating form, PYY(3-36). nih.govyourhormones.info The latter is formed by the enzymatic cleavage of the first two N-terminal amino acids from PYY(1-36). wikipedia.org The structure of PYY is crucial for its function and receptor interaction, characterized by the PP-fold motif common to its peptide family. nih.govwikipedia.org
Below is a table summarizing the key physicochemical properties of Human Peptide YY(1-36).
| Property | Value |
| Amino Acid Sequence | Tyr-Pro-Ala-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 nih.gov |
| Molecular Formula | C170H270N52O52S replit.app |
| Molecular Weight | ~4272 g/mol replit.app |
| Tertiary Structure | PP-fold motif (alpha-helix and polyproline helix connected by a beta-turn) nih.govwikipedia.org |
Note: The molecular formula and weight are for the closely related Neuropeptide Y, which has a very similar composition.
Synthesis and Release Mechanisms
Biosynthesis and Post-Translational Modification
Peptide YY is synthesized from a precursor protein encoded by the PYY gene. ontosight.aiwikipedia.org This gene directs the synthesis of prepro-PYY, which undergoes post-translational processing to yield the active PYY(1-36) hormone. ontosight.ai A crucial post-translational modification is the C-terminal amidation, which is believed to protect the peptide from degradation. nih.gov The primary circulating and most biologically active form, PYY(3-36), is generated from PYY(1-36) through the action of the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govdrugfuture.comwikipedia.org This enzyme specifically cleaves the N-terminal tyrosine-proline dipeptide, a modification that significantly alters the peptide's receptor binding specificity. nih.govwikipedia.org
L-Cell Secretion and Distribution
PYY is synthesized and secreted by specialized enteroendocrine cells called L-cells. nih.govyourhormones.info These cells are distributed throughout the mucosa of the gastrointestinal tract, with the highest concentrations found in the distal regions, specifically the ileum, colon, and rectum. nih.govwikipedia.orginterscienceinstitute.comnews-medical.net Lower concentrations of L-cells are also present in the duodenum and jejunum. wikipedia.orginterscienceinstitute.com The apical surface of L-cells features microvilli that are in direct contact with the intestinal lumen, allowing them to "sense" the nutrient content of chyme. cambridge.org
Stimuli and Regulation of Release
The release of PYY is primarily stimulated by the presence of food in the gut, particularly fats and proteins. yourhormones.info PYY levels are low in a fasted state and rise rapidly within 15-30 minutes after a meal, peaking around 1-2 hours postprandially and remaining elevated for several hours. nih.govnih.govnews-medical.net The magnitude of PYY release is proportional to the caloric content of the meal. cambridge.orgyourhormones.info The rapid initial release, occurring before nutrients reach the distal gut where L-cells are most abundant, suggests a neural (vagal) or hormonal (e.g., cholecystokinin) regulatory mechanism. nih.govnih.govresearchgate.net Short-chain fatty acids, products of dietary fiber fermentation by gut microbiota, can also stimulate PYY release by acting on G-protein coupled receptors on L-cells. researchgate.net
Receptor Interactions and Signaling Pathways
The Y Receptor Family
PYY and its related peptides exert their physiological effects by binding to a family of G-protein coupled receptors (GPCRs) known as the Neuropeptide Y receptors (Y receptors). nih.govreplit.app In humans, there are four functional members of this family: Y1, Y2, Y4, and Y5. researchgate.netnih.gov These receptors are distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, including the gastrointestinal tract. nih.govreplit.app The different forms of PYY exhibit distinct affinities for these receptor subtypes.
Receptor Specificity of PYY(1-36) and PYY(3-36)
The post-translational modification of PYY is critical for its receptor selectivity. The full-length form, PYY(1-36), can bind to Y1, Y2, and Y5 receptors with high affinity. nih.govresearchgate.netwikipedia.org In contrast, the truncated form, PYY(3-36), which is the major circulating form, shows high selectivity and affinity for the Y2 receptor (Y2R). nih.govnih.govwikipedia.org This change in receptor specificity is due to the removal of the N-terminal dipeptide, which is thought to be essential for binding to Y1 and Y5 receptors. wikipedia.org The Y2 receptor is a presynaptic autoreceptor that inhibits further neurotransmitter release, and its activation by PYY(3-36) is central to PYY's anorectic effects. nih.gov
Downstream G-Protein Coupled Signaling
Upon binding of PYY to its receptors, a conformational change activates intracellular signaling pathways mediated by heterotrimeric G-proteins. All Y receptors couple to Gαi proteins. researchgate.netnih.gov Activation of the Gαi subunit leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP) and suppresses the cAMP/protein kinase A (PKA) signaling pathway. researchgate.netnih.gov Additionally, Y receptor activation can stimulate other pathways, including the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. researchgate.netnih.gov These signaling cascades ultimately converge on pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade to mediate the cellular responses to PYY. nih.gov
Physiological Functions in Metabolic Control
Appetite Regulation and Satiety
PYY(3-36) is a potent anorexigenic hormone, meaning it reduces appetite and food intake. taylorandfrancis.comwikipedia.org After being released from the gut in response to feeding, PYY(3-36) travels through the bloodstream to the brain, where it acts on the arcuate nucleus (ARC) of the hypothalamus, a key center for energy homeostasis. nih.govnews-medical.net It binds to Y2 receptors on orexigenic (appetite-stimulating) NPY/AgRP neurons, inhibiting their activity. researchgate.netresearchgate.net This action reduces the release of NPY, a powerful appetite stimulant, and indirectly activates adjacent anorexigenic (appetite-suppressing) POMC neurons, leading to a feeling of fullness and satiety. news-medical.netresearchgate.net Low circulating levels of PYY have been associated with increased appetite and obesity. yourhormones.infonih.gov
The "Ileal Brake" Mechanism
PYY is a key mediator of the "ileal brake," a physiological feedback mechanism that slows down gastrointestinal transit in response to the presence of unabsorbed nutrients in the distal small intestine. taylorandfrancis.com When fats and other nutrients reach the ileum, they stimulate the release of PYY from L-cells. PYY then acts to inhibit upper gastrointestinal functions. ontosight.aiwikipedia.org
Inhibition of Gastric Emptying and Motility
As part of the ileal brake mechanism, PYY inhibits gastric motility and slows the rate of gastric emptying. taylorandfrancis.comontosight.aiwikipedia.org By delaying the passage of food from the stomach into the small intestine, PYY promotes more efficient digestion and absorption of nutrients and contributes to a prolonged feeling of satiety. wikipedia.org It also inhibits jejunal and colonic motility. interscienceinstitute.com
Modulation of Pancreatic Secretion
One of the first identified functions of PYY was its ability to suppress pancreatic secretion. nih.govwikipedia.orginterscienceinstitute.com It inhibits both secretin- and cholecystokinin-stimulated pancreatic secretion of bicarbonate and enzymes. nih.govinterscienceinstitute.com This action helps to coordinate the digestive process with the rate of nutrient transit through the gut.
Role in Glucose Homeostasis
PYY also plays a role in regulating glucose homeostasis. ontosight.ai Full-length PYY(1-36) can inhibit glucose-stimulated insulin (B600854) secretion by acting on Y1 receptors in the pancreas. researchgate.net Conversely, PYY(3-36) may have effects on glucose balance through extra-islet Y2 receptors. researchgate.net By slowing gastric emptying, PYY helps to moderate the postprandial rise in blood glucose levels.
Analytical Methodologies for Peptide YY Quantification
The quantification of PYY in biological samples is essential for research into its physiological roles. Several methods are employed for this purpose.
| Method | Principle |
| Radioimmunoassay (RIA) | A competitive binding assay where unlabeled PYY in a sample competes with a fixed amount of radiolabeled PYY for binding to a limited amount of specific antibody. The amount of radioactivity is inversely proportional to the concentration of PYY in the sample. nih.gov |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A plate-based assay that uses specific antibodies to capture PYY. A second, enzyme-linked antibody binds to the captured PYY, and a substrate is added to produce a measurable signal (e.g., color change) that is proportional to the amount of PYY present. interscienceinstitute.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique that separates peptides in a sample using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio using tandem mass spectrometry. biosynth.comyoutube.com This method can distinguish between different forms of PYY, such as PYY(1-36) and PYY(3-36). |
Metabolism and Degradation
The biological activity of Peptide YY is tightly regulated by its metabolism and clearance from circulation. The full-length form, PYY(1-36), has a half-life of approximately 9-10 minutes. nih.gov As previously mentioned, it is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into PYY(3-36). nih.govdrugfuture.com
The resulting PYY(3-36) has a significantly longer half-life of about 15 minutes. nih.gov However, PYY(3-36) is not the final metabolic product. It can be further degraded by cleavage of the two C-terminal amino acids, resulting in the inactive form PYY(3-34). nih.govnih.gov This C-terminal degradation has been observed both in vitro in human plasma and in vivo. nih.govnih.gov The integrity of both the N-terminus and C-terminus is therefore crucial for the biological activity of PYY peptides. ulster.ac.uk Other enzymes, such as neutral endopeptidase 24.11 (NEP 24.11), may also be involved in PYY degradation. nih.govnih.gov Clearance of PYY and its metabolites occurs, in part, through renal filtration. nih.gov
Properties
Molecular Formula |
C194H295N55O57 |
|---|---|
Molecular Weight |
4310 g/mol |
IUPAC Name |
5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213) |
InChI Key |
YNXLOPYTAAFMTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Molecular and Structural Biology of Human Peptide Yy
PYY Gene Expression and Transcriptional Regulation
The human PYY gene is located on chromosome 17q21.31 and comprises 4 exons and 3 introns. nih.govwikipedia.orgatlasgeneticsoncology.org PYY is predominantly expressed and synthesized by enteroendocrine L-cells, which are most abundant in the distal gastrointestinal tract, particularly the ileum, colon, and rectum. atlasgeneticsoncology.orgcambridge.org PYY mRNA has also been identified in the stomach, duodenum, jejunum, pancreas, and brainstem. cambridge.org Furthermore, research has detected PYY gene expression in human skeletal muscle tissue and its progenitor cells. frontiersin.orgresearchgate.net
The transcription of the PYY gene is subject to complex regulation by various factors:
Nutrient-Stimulated Regulation : Gene expression can be upregulated in response to specific nutrients. In the human intestinal epithelial cell line Caco-2, a combination of the amino acids L-leucine and L-arginine, as well as glucose, was found to increase PYY gene expression. endocrine-abstracts.org Intermittent hypoxia has also been shown to increase the mRNA levels of PYY in enteroendocrine cells. mdpi.com
Hormonal Regulation : The vitamin D receptor (VDR), a nuclear receptor for vitamin D3, plays a role in regulating PYY expression in the pancreas. oup.com Studies in mice have shown that VDR activation increases Pyy mRNA and protein expression in pancreatic islets, identifying Pyy as a tissue-specific VDR target gene. oup.com A functional vitamin D-responsive element has been identified in the mouse Pyy promoter. oup.com
Genetic Polymorphisms : Variations within the PYY gene, particularly in the promoter and 3'-untranslated regions, can influence its expression and secretion levels. oup.com
The expression pattern of PYY is biased, with the highest concentrations found in the colon, followed by the small intestine. nih.gov
Biosynthesis and Post-Translational Processing of Pro-PYY
Like many peptide hormones, PYY is synthesized as a larger, inactive precursor molecule known as a preproprotein. The PYY gene encodes a 97-amino acid preproprotein. mdpi.comatlasgeneticsoncology.org Following the removal of a signal peptide during translation, the resulting pro-PYY undergoes post-translational modification to become biologically active. elisakits.co.ukwikipedia.org
The primary post-translational event is the proteolytic cleavage of the propeptide to yield the initial, full-length active hormone, PYY(1-36). mdpi.comelisakits.co.uk This process is a common mechanism in the biosynthesis of neuroendocrine peptides, where prohormones are cleaved at specific sites, often pairs of basic amino acids, by enzymes called prohormone convertases. nih.gov
Following its release into circulation, the full-length PYY(1-36) is rapidly modified by the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. researchgate.netuzh.chnih.gov DPP-IV is a widely expressed enzyme found on endothelial and epithelial surfaces that specifically cleaves dipeptides from the N-terminus of polypeptides where the second amino acid is a proline. endocrine-abstracts.orgoup.comnih.gov
In the case of PYY(1-36), DPP-IV removes the first two amino acids, Tyrosine (Tyr) and Proline (Pro). wikipedia.orgatlasgeneticsoncology.orgnih.gov This enzymatic action converts PYY(1-36) into its shorter, major circulating form, PYY(3-36). uzh.chkarger.comnih.gov This cleavage is a critical regulatory step, as it alters the peptide's receptor selectivity and, consequently, its biological function. karger.comnih.gov The conversion transforms PYY from a relatively non-selective agonist at various Y receptors into a highly selective agonist for the Y2 receptor. oup.comnih.govahajournals.org
Molecular Forms and Isoforms: PYY(1-36) and PYY(3-36)
Two primary molecular forms of human PYY exist in circulation: PYY(1-36) and PYY(3-36). wikipedia.orgnih.gov These isoforms are not products of alternative gene splicing but are the result of the post-translational processing described above.
PYY(1-36) : This is the full-length, 36-amino acid peptide initially secreted by the L-cells of the gut. atlasgeneticsoncology.orgnih.gov It acts as a non-selective agonist, binding with similar affinity to several Y receptor subtypes, including Y1, Y2, and Y5. frontiersin.orgresearchgate.netnih.gov
PYY(3-36) : This is the truncated, 34-amino acid form generated by the action of DPP-IV. nih.govgenscript.com It is the predominant form of PYY found in circulation and is a highly selective agonist for the Y2 receptor. wikipedia.orguzh.chgenscript.com
The amino acid sequence of human PYY(1-36) is YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-amide. nih.gov Human PYY differs from the porcine version at position 3 (Isoleucine instead of Alanine) and position 18 (Asparagine instead of Serine). nih.gov The removal of the N-terminal Tyr-Pro dipeptide to create PYY(3-36) is crucial for its receptor specificity, as the N-terminus is important for binding to the Y1 receptor, while the Y2 receptor only requires the C-terminal portion for recognition. wikipedia.orgacs.org
In human blood, both forms are abundant. nih.gov Some studies report that PYY(1-36) accounts for approximately 60% of total circulating PYY in the postprandial state, with PYY(3-36) making up the remaining 40%. researchgate.netnih.gov However, other sources suggest that PYY(3-36) is the predominant form in both fasted and fed states. atlasgeneticsoncology.orgkarger.com
| Feature | PYY(1-36) | PYY(3-36) |
|---|---|---|
| Amino Acid Length | 36 residues nih.gov | 34 residues wikipedia.org |
| Origin | Directly secreted from enteroendocrine L-cells atlasgeneticsoncology.org | Product of DPP-IV cleavage of PYY(1-36) in circulation uzh.choup.com |
| N-Terminus | Tyr-Pro-Ile... nih.gov | Ile-Lys-Pro... nih.gov |
| Receptor Selectivity | Binds to Y1, Y2, Y4, and Y5 receptors mdpi.comresearchgate.net | Selective agonist for the Y2 receptor wikipedia.orgahajournals.orggenscript.com |
| Relative Abundance | Both forms are abundant in human blood; relative proportions may vary depending on physiological state. atlasgeneticsoncology.orgnih.govnih.gov |
Tertiary Structure and the PP-Fold Motif
Human Peptide YY, along with NPY and Pancreatic Polypeptide (PP), belongs to the PP-fold family of peptides, named for a shared and highly conserved tertiary structure. researchgate.netnih.govacs.org This three-dimensional conformation, known as the PP-fold, is crucial for the biological activity and receptor interaction of these peptides. nih.govnih.govrcsb.org
The PP-fold is a compact, hairpin-like structure characterized by:
An N-terminal polyproline-like helix (spanning approximately residues 2-8). researchgate.netfrontiersin.org
A C-terminal α-helix (spanning approximately residues 14-32). wikipedia.orgresearchgate.net
A β-turn that connects the two helical segments. researchgate.net
The two helical regions fold back upon each other, creating a stable globular structure. nih.govrcsb.org This conformation is stabilized by extensive hydrophobic interactions between the side chains of amino acids in the N-terminal segment and the C-terminal α-helix. wikipedia.orgresearchgate.net A number of conserved residues, particularly Proline at positions 2, 5, and 8, and Tyrosine at positions 20 and 27, are critical for forming the hydrophobic core that strengthens the fold. wikipedia.orgresearchgate.net This structure is thought to protect the peptide from enzymatic degradation. wikipedia.org
NMR studies have confirmed that human PYY adopts this well-ordered PP-fold structure in solution. acs.org The structure of PYY(3-36) also retains the essential C-terminal α-helix, but the N-terminal segment is less ordered due to the removal of the first two residues. acs.org The integrity of the PP-fold, particularly the C-terminal α-helix, is considered essential for binding to both Y1 and Y2 receptors, while the N-terminal segment presented by the fold is specifically required for high-affinity binding to the Y1 receptor. acs.orgnih.gov
| Structural Element | Description | Approximate Residues | Significance |
|---|---|---|---|
| PP-Fold | Hairpin-like tertiary structure composed of two antiparallel helices. nih.govnih.gov | Entire peptide | Essential for receptor binding and biological activity; provides structural stability. wikipedia.orgrcsb.org |
| Polyproline-like Helix | Left-handed helix at the N-terminus. researchgate.net | 2-8 | Folds against the C-terminal helix to form the hydrophobic core. wikipedia.org |
| α-Helix | Right-handed helix forming the C-terminal portion of the peptide. wikipedia.orgresearchgate.net | 14-32 | Forms the scaffold for receptor interaction; important for both Y1 and Y2 receptor binding. acs.org |
| Hydrophobic Core | Interior of the folded peptide stabilized by non-covalent interactions. wikipedia.orgresearchgate.net | Involving Pro5, Pro8, Tyr20, Tyr27, etc. wikipedia.orgresearchgate.net | Maintains the integrity and stability of the PP-fold. wikipedia.org |
Cellular and Tissue Distribution of Human Peptide Yy Expression
Enteroendocrine L-Cell Localization in the Gastrointestinal Tract
The primary source of human Peptide YY is the gastrointestinal (GI) tract. genscript.com It is synthesized and secreted by specialized enteroendocrine cells known as L-cells, which are distributed throughout the intestinal mucosa. wikipedia.orgcambridge.orgresearchgate.net These L-cells are characterized by the presence of endocrine granules at their base, allowing for the secretion of hormones into the bloodstream. cambridge.org
PYY is often co-secreted with other signaling molecules from these L-cells, most notably Glucagon-Like Peptide-1 (GLP-1). cambridge.orgresearchgate.netmdpi.com Research indicates that there are subpopulations of L-cells; for instance, PYY is co-expressed in distal (ileal and colonic) L-cells, but not typically in proximal ones. frontiersin.org Furthermore, L-cells in the lower small intestine exhibit a high degree of co-localization with both PYY and Cholecystokinin (B1591339) (CCK). frontiersin.org Studies in mice have suggested that PYY expression is an early event in the differentiation of colonic endocrine cells, supporting the idea of a common progenitor for various enteroendocrine cell types. nih.gov
The distribution of PYY-producing L-cells is not uniform throughout the GI tract, resulting in a distinct concentration gradient. cambridge.orginterscienceinstitute.com While PYY is present along the gut, the highest concentrations are found in the distal segments. cambridge.orgnih.gov Specifically, tissue levels of PYY increase progressively from the small intestine to the large intestine. interscienceinstitute.com
Small amounts of PYY are found in the upper parts of the GI tract, including the esophagus, stomach, duodenum, and jejunum. wikipedia.orginterscienceinstitute.com The concentration significantly increases in the terminal ileum and colon, reaching its maximum level in the rectum. interscienceinstitute.comnih.govoup.com This gradient aligns with its function as a "satiety hormone," released in response to the arrival of nutrients in the lower gut. wikipedia.org
Regional Distribution of Peptide YY in the Human Gastrointestinal Tract
| Gastrointestinal Region | Relative PYY Concentration | Source Citation(s) |
|---|---|---|
| Esophagus, Stomach, Duodenum, Jejunum | Low | wikipedia.orginterscienceinstitute.com |
| Ileum | High | wikipedia.orginterscienceinstitute.comnih.gov |
| Colon | High | wikipedia.orginterscienceinstitute.comnih.gov |
| Rectum | Maximal | interscienceinstitute.comnih.govoup.com |
Pancreatic Islet Expression (α-cells)
Beyond the gut, PYY is also expressed in the endocrine pancreas. garvan.org.aunih.govoup.com Within the pancreatic islets of Langerhans in humans, PYY is primarily co-expressed with glucagon (B607659) in the alpha-cells (α-cells). garvan.org.auresearchgate.net It has also been detected in pancreatic polypeptide-expressing islet cells and, to a lesser extent, in the exocrine pancreas. garvan.org.au Studies in rodents have shown PYY expression in other islet cells, but in humans, it appears to be mainly confined to alpha-cells. researchgate.net The expression of PYY early in pancreatic development suggests it may play a role in the differentiation and growth of the pancreas. garvan.org.aunih.gov
Neuronal Expression in the Central Nervous System (Brainstem)
PYY is also produced by a distinct population of neurons within the central nervous system (CNS), highlighting its role as a neuropeptide. wikipedia.orggarvan.org.au Specifically, PYY-expressing neurons have been localized to the brainstem. wikipedia.orgkarger.com Research has identified these neurons within the gigantocellular reticular nucleus of the medulla oblongata. wikipedia.orgkarger.com These central PYY neurons project to various areas, including the dorsal vagal complex, which is involved in regulating autonomic functions. karger.com PYY expression has also been noted in other CNS regions, such as the hypothalamus, pons, and spinal cord. garvan.org.au
Skeletal Muscle Tissue Expression
Recent research has identified human skeletal muscle as a site of PYY expression. nih.govresearchgate.netfrontiersin.org Studies have detected PYY protein in skeletal muscle biopsy tissue. nih.govresearchgate.net This finding suggests that skeletal muscle may be a source of circulating PYY, particularly given that PYY levels are known to increase during exercise. nih.govfrontiersin.org In addition to mature muscle tissue, PYY is also expressed in human muscle progenitor cells (hMPCs), which are the stem cells responsible for muscle repair. nih.govresearchgate.netnih.gov This suggests a potential role for locally produced PYY in muscle physiology and response to metabolic stimuli. frontiersin.orgnih.gov
Other Extraintestinal Sites of PYY Presence
In addition to the major sites of expression, PYY has been detected in other tissues. Gene expression data indicates that PYY is expressed in the testis and appendix. wikipedia.org While PYY receptors, which mediate the peptide's effects, are found in various organs like the heart and kidney, the direct expression of the PYY peptide itself in these tissues is less characterized. physiology.org The presence of PYY in these diverse locations underscores its broad physiological influence beyond digestion and appetite.
Summary of Human Peptide YY Expression Sites
| Tissue/Cell Type | Specific Location | Source Citation(s) |
|---|---|---|
| Gastrointestinal Tract | Enteroendocrine L-Cells (esp. Ileum, Colon, Rectum) | wikipedia.orgcambridge.orgresearchgate.netnih.gov |
| Pancreas | Islets of Langerhans (α-cells) | garvan.org.auresearchgate.netoup.com |
| Central Nervous System | Brainstem (Gigantocellular Reticular Nucleus) | wikipedia.orgkarger.com |
| Skeletal Muscle | Skeletal Muscle Tissue & Muscle Progenitor Cells | nih.govresearchgate.netfrontiersin.org |
| Other Tissues | Testis, Appendix | wikipedia.org |
Receptor Pharmacology and Signal Transduction of Human Peptide Yy
Neuropeptide Y Receptor Subtypes (Y1, Y2, Y4, Y5, Y6)
The effects of human Peptide YY are mediated through the neuropeptide Y (NPY) receptor family, which consists of several subtypes: Y1, Y2, Y4, Y5, and Y6. ebi.ac.uk In humans, however, only the Y1, Y2, Y4, and Y5 receptors are functional. frontiersin.org The Y6 receptor is a pseudogene in humans but is functional in other mammals like mice and rabbits. frontiersin.orgnih.gov These receptors are part of the G-protein coupled receptor (GPCR) superfamily and are involved in a wide array of physiological functions, including appetite regulation, anxiety, and blood pressure control. ebi.ac.ukmedchemexpress.com
The Y1 receptor is often found in smooth muscle tissues, such as those in the intestine and blood vessels. ebi.ac.uk The Y2 receptor is notably present in presynaptic neurons, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters. mdpi.com The Y4 receptor shows a high affinity for pancreatic polypeptide (PP) and is expressed in the gastrointestinal tract, brain, pancreas, and prostate. frontiersin.org Finally, the Y5 receptor is primarily located in the central nervous system, particularly in the hippocampus and hypothalamus, and is strongly implicated in the regulation of food intake. frontiersin.org
Ligand Binding Affinity and Selectivity of PYY1-36 and PYY3-36 for Y-Receptors
Human PYY exists in two main forms: PYY1-36 and PYY3-36. PYY1-36 is the full-length peptide, while PYY3-36 is formed by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.netuzh.ch This seemingly minor modification results in significant differences in receptor binding affinity and selectivity.
PYY1-36 is a non-selective agonist, binding with high affinity to the Y1, Y2, and Y5 receptors, and to a lesser extent, the Y4 receptor. nih.govnih.govoup.comiscabiochemicals.com In contrast, PYY3-36 is a selective agonist for the Y2 receptor, exhibiting high affinity for this subtype while having significantly lower affinity for the Y1 and Y5 receptors. medchemexpress.comnih.govuzh.chnih.gov The structural basis for this selectivity lies in the conformation of the peptides. The binding to the Y1 receptor requires the juxtaposition of both the N- and C-termini of the peptide, a feature present in PYY1-36 but absent in PYY3-36. oup.com The C-terminal helix alone is sufficient for Y2 receptor binding. oup.com
| Ligand | Y1 Receptor Affinity | Y2 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity |
|---|---|---|---|---|
| PYY1-36 | High | High | Lower | High |
| PYY3-36 | Low | High | Negligible | Some |
Species-Specific Receptor Affinities and Distribution
The affinities and distribution of PYY receptors can vary across different species, leading to different physiological effects. For instance, in the rat kidney, PYY receptors are predominantly of the Y1 subtype, located in the papilla. physiology.org In contrast, the rabbit kidney primarily expresses Y2 subtype receptors in the papilla. physiology.org
In the rat brain, Y1 receptor subtypes are abundant in cortical areas, the dentate gyrus of the hippocampus, and the thalamus. jneurosci.org Y2 receptors are also widely distributed in the rat brain. jneurosci.org Teleost fish possess a different repertoire of Y receptors, having lost the Y1 and Y5 subtypes, yet they still exhibit feeding responses to NPY, suggesting that other receptor subtypes have taken over these functions. nih.gov These species-specific differences highlight the evolutionary plasticity of the NPY system.
G-Protein Coupled Receptor (GPCR) Signaling Mechanisms
As members of the GPCR family, Y-receptors transduce extracellular signals from PYY into intracellular responses through the activation of heterotrimeric G-proteins. wikipedia.org This activation initiates downstream signaling cascades that ultimately modulate cellular function.
Gi/o Protein Coupling and Downstream Effects (e.g., cAMP Modulation)
The Y1, Y2, Y4, and Y5 receptors primarily couple to G-proteins of the Gi/o family. frontiersin.orgoup.com Activation of these receptors by PYY leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgkenhub.com This results in a decrease in intracellular cAMP levels. uzh.ch Lowered cAMP levels can have various downstream effects, including the modulation of ion channel activity, such as the inhibition of Ca2+ channels and the activation or inhibition of K+ channels. frontiersin.orgebi.ac.uk This Gi/o-mediated pathway is a common mechanism for the inhibitory effects of PYY on processes like neurotransmitter release and gastric acid secretion. nih.govmdpi.com
PKA-Independent cAMP/Epac/PLC-ε/Ca2+ Signaling Pathways
While the canonical Gi/o-cAMP pathway is a major signaling route for PYY, evidence suggests the existence of alternative, PKA-independent pathways. In some cellular contexts, particularly in enteroendocrine cells, the release of hormones like GLP-1 and PYY itself can be mediated by a cAMP-dependent but PKA-independent mechanism. nih.govresearchgate.net This pathway involves the activation of Exchange proteins directly activated by cAMP (Epac). nih.govmdpi.com
Upon cAMP binding, Epac activates Phospholipase C-epsilon (PLC-ε), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The subsequent increase in intracellular calcium (Ca2+), triggered by IP3, is a key step in stimulating the secretion of peptides. nih.govresearchgate.net This Epac/PLC-ε/Ca2+ pathway demonstrates the complexity and versatility of cAMP signaling in response to GPCR activation.
Anatomical Distribution of PYY Receptors in Physiological Systems
The physiological effects of PYY are dictated by the specific locations of its receptors throughout the body.
Central Nervous System: PYY receptors are widely distributed in the brain. High densities are found in the hippocampus, hypothalamus, amygdala, and various cortical areas. frontiersin.orgmdpi.comjneurosci.org The presence of Y2 receptors in the arcuate nucleus of the hypothalamus is particularly important for PYY3-36's role in appetite suppression. nih.govresearchgate.net Y5 receptors in the hypothalamus are also heavily involved in the regulation of food intake. frontiersin.org
Gastrointestinal System: The GI tract is a major site of both PYY production and action. All Y receptor subtypes are expressed in the small and large intestines with distinct distribution patterns. pancreapedia.org Y1 receptors are linked to the inhibition of intestinal fluid secretion, while Y4 receptors in the pancreas are involved in the PYY-induced blockade of exocrine secretion. pancreapedia.org Y2 receptors are found on parasympathetic and sympathetic sensory neurons in the gut. uzh.ch
Cardiovascular System: PYY receptors are present in the heart and blood vessels, where they can influence blood pressure. physiology.org
Kidney: Both rat and rabbit kidneys have been shown to possess PYY receptors, although the subtype differs between the species. physiology.org In rats, the Y1 receptor is predominant in the papilla, while in rabbits, it is the Y2 subtype. physiology.org This suggests a role for PYY in regulating renal hemodynamics and function. physiology.org
| Physiological System | Location | Predominant Receptor Subtype(s) | Associated Function |
|---|---|---|---|
| Central Nervous System | Hypothalamus (Arcuate Nucleus) | Y2, Y5 | Appetite Regulation |
| Hippocampus | Y1, Y2, Y5 | Learning and Memory | |
| Amygdala | Y2 | Anxiety | |
| Gastrointestinal System | Intestine | Y1, Y2, Y4, Y5 | Inhibition of motility and secretion |
| Pancreas | Y4 | Inhibition of exocrine secretion | |
| Cardiovascular System | Heart, Blood Vessels | Y1 | Blood pressure regulation |
| Kidney | Papilla, Cortex | Y1 (rat), Y2 (rabbit) | Renal hemodynamics |
Central Nervous System Receptor Mapping
The distribution of PYY receptors within the central nervous system (CNS) is critical to its role in regulating appetite and energy balance. Key areas of the brain, including the hypothalamus, brainstem, vagus nerve, and orbitofrontal cortex, express various Y receptor subtypes, making them responsive to circulating PYY.
Hypothalamus: The hypothalamus is a primary site for the central actions of PYY. nih.gov The arcuate nucleus (ARC) of the hypothalamus is particularly important, as it contains neurons that express Y2 receptors. researchgate.netnih.govnih.gov PYY(3-36) can cross the blood-brain barrier to act on these Y2 receptors, which are located on NPY/agouti-related peptide (AgRP) neurons. researchgate.netbiorxiv.org This interaction inhibits the release of these orexigenic peptides, leading to a reduction in food intake. researchgate.net In addition to the Y2 receptor, Y1, Y4, and Y5 receptors are also expressed in various hypothalamic nuclei, suggesting a complex interplay of PYY-mediated signaling in this region. frontiersin.orgoup.comkarger.com For instance, Y1 and Y5 receptors in the hypothalamus have been implicated in the orexigenic effects observed with central PYY administration. nih.gov Functional magnetic resonance imaging (fMRI) studies in humans have confirmed that PYY(3-36) modulates neuronal activity within the hypothalamus. nih.gov
Brainstem: The brainstem, another crucial area for the regulation of food intake, also expresses PYY receptors. nih.govd-nb.info The area postrema and the nucleus of the solitary tract (NTS) are two important brainstem regions that have been shown to possess high densities of PYY binding sites. nih.govnih.gov The NTS receives sensory information from the gastrointestinal tract via the vagus nerve and plays a role in satiety signaling. nih.gov The presence of Y2 and Y4 receptors in the NTS suggests that PYY can influence food intake by modulating the activity of this brainstem nucleus. nih.gov
Vagus Nerve: The vagus nerve provides a critical communication link between the gut and the brain. biorxiv.org Studies have shown that Y2 receptors are synthesized in the nodose ganglion of the vagus nerve and transported to its afferent terminals. researchgate.net This allows circulating PYY(3-36) to directly stimulate vagal afferent nerve firing, thereby transmitting satiety signals to the brainstem. researchgate.net The anorectic effect of physiologically released PYY(3-36) has been shown to be dependent on the integrity of the vagus nerve, highlighting its importance in mediating the gut-brain axis effects of PYY. researchgate.netbiorxiv.org
Orbitofrontal Cortex: The orbitofrontal cortex (OFC) is a higher cortical area involved in processing reward and hedonic aspects of food intake. researchgate.netnih.gov fMRI studies in humans have revealed that PYY(3-36) can modulate neuronal activity in the OFC. researchgate.netnih.gov Under conditions of high PYY levels, mimicking a fed state, the activity in the OFC has been shown to predict feeding behavior. researchgate.net This suggests that PYY can shift the regulation of food intake from homeostatic centers like the hypothalamus to hedonic brain regions such as the OFC. researchgate.net
| Brain Region | Predominant Y Receptor Subtypes | Key Research Findings |
|---|---|---|
| Hypothalamus | Y1, Y2, Y4, Y5 | The arcuate nucleus is a key site of action for PYY(3-36) via Y2 receptors to reduce food intake. researchgate.netnih.gov Y1 and Y5 receptors may mediate orexigenic effects. nih.gov PYY modulates neuronal activity in the hypothalamus. nih.gov |
| Brainstem | Y2, Y4 | High density of PYY binding sites in the area postrema and nucleus of the solitary tract. nih.govnih.gov PYY influences food intake by modulating brainstem nuclei activity. nih.gov |
| Vagus Nerve | Y2 | Y2 receptors are present on vagal afferent terminals. researchgate.net PYY(3-36) stimulates vagal nerve firing, transmitting satiety signals. researchgate.net The anorectic effect of physiological PYY is vagally mediated. researchgate.netbiorxiv.org |
| Orbitofrontal Cortex | - | PYY(3-36) modulates neuronal activity in this reward-processing area. researchgate.netnih.gov High PYY levels shift feeding regulation to the OFC. researchgate.net |
Peripheral Receptor Distribution
In addition to its central effects, PYY also acts on various peripheral tissues, including the pancreas, kidney, and gut epithelium, to regulate their functions.
Pancreas: PYY has been shown to influence pancreatic secretion. wikipedia.orgatlasgeneticsoncology.org It can inhibit both exocrine and endocrine pancreatic functions. PYY has been found to suppress pancreatic secretion, which may be mediated through Y receptors present in the pancreas. wikipedia.orgatlasgeneticsoncology.org Some studies in cattle have shown PYY mRNA expression in the pancreas. nih.gov
Kidney: The expression of Y receptors has also been identified in the kidney. frontiersin.orgoup.comkarger.com In cattle, both PYY and its Y2 receptor mRNA have been detected in the kidney. nih.gov The functional significance of PYY signaling in the kidney is still under investigation but may involve roles in renal blood flow and electrolyte balance.
Gut Epithelium: As PYY is released from the gut, it is well-positioned to act locally on the gut epithelium. wikipedia.org Y1 receptors are expressed on enterocytes and are thought to mediate the inhibitory effects of PYY on intestinal fluid and electrolyte secretion. nih.gov This action contributes to the increased water and electrolyte absorption in the colon. wikipedia.org PYY also plays a role in promoting mucosal cell differentiation. nih.gov
| Tissue | Predominant Y Receptor Subtypes | Key Research Findings |
|---|---|---|
| Pancreas | - | PYY inhibits pancreatic secretion. wikipedia.orgatlasgeneticsoncology.org PYY mRNA has been detected in the pancreas of some species. nih.gov |
| Kidney | Y1, Y2 | Y1 receptors are expressed in the human kidney. frontiersin.orgkarger.com PYY and Y2 receptor mRNA have been found in the bovine kidney. nih.gov |
| Gut Epithelium | Y1 | Y1 receptors on enterocytes mediate inhibition of fluid and electrolyte secretion. nih.gov PYY promotes mucosal cell differentiation. nih.gov |
Physiological Regulation of Human Peptide Yy Secretion and Circulating Levels
Nutrient-Stimulated Release Mechanisms
The primary stimulus for PYY secretion is the presence of food within the gastrointestinal tract. yourhormones.info The initial release, occurring within 15 minutes of eating, happens before nutrients physically reach the distal L-cells, suggesting an early neural or hormonal-mediated mechanism. nih.govcambridge.org The subsequent, sustained release of PYY is attributed to the direct interaction of luminal contents with the L-cells. cambridge.org
The macronutrient profile of a meal significantly dictates the magnitude of the PYY response. Both dietary fat and protein are potent stimulators of PYY secretion, whereas carbohydrates elicit the weakest response. cambridge.orgresearchgate.netcambridge.org
There is ongoing discussion regarding whether fat or protein is the more powerful stimulus. Early research suggested that dietary fat produced the greatest PYY response. cambridge.org However, more recent studies have indicated that protein-rich meals may induce a higher and more sustained PYY release compared to meals rich in fat or carbohydrates. cambridge.orgd-nb.info For instance, studies in both normal-weight and obese adults have shown that a protein-rich meal leads to a greater PYY response. cambridge.org
This response can also be influenced by an individual's weight status. In one study involving adolescents, a protein-rich meal prompted the most significant and lasting PYY response in obese participants, followed by a fat-rich meal. cambridge.orgcambridge.org Conversely, normal-weight adolescents in the same study showed the strongest PYY response to the fat-rich meal. cambridge.orgcambridge.org Despite these variations, there is broad consensus that carbohydrates induce the smallest PYY release. cambridge.org A study comparing a low-carbohydrate, high-fat (LCHF) diet with a low-fat, high-carbohydrate (LFHC) diet found that the LCHF diet resulted in a 1.5-fold greater postprandial PYY response. oup.com
| Macronutrient | PYY Secretion Response | Supporting Research Findings |
|---|---|---|
| Protein | High / Strongest Stimulus | Recent studies show protein-rich meals elicit a greater PYY response than fat or carbohydrate-rich meals. cambridge.orgcambridge.org This effect has been observed in both lean and obese individuals. cambridge.orgd-nb.info |
| Fat | High / Strong Stimulus | Recognized as a potent stimulus for PYY release. oup.comresearchgate.netoup.com Early research identified fat as the strongest stimulant. cambridge.org A high-fat diet enhances postprandial PYY secretion compared to a high-carbohydrate diet. oup.com |
| Carbohydrate | Low / Weakest Stimulus | Consistently shown to induce the smallest PYY response compared to fat and protein. researchgate.netcambridge.orgoup.com |
Beyond the total fat content, the specific type of fatty acid in a meal can differentially affect PYY secretion. researchgate.net Research indicates that not all fats are equal in their ability to stimulate this satiety hormone.
Studies have shown that meals rich in polyunsaturated fatty acids (PUFAs) may cause a greater increase in PYY compared to those rich in monounsaturated fatty acids (MUFAs) and saturated fatty acids (SFAs). researchgate.net Another comprehensive review suggests that both SFAs and PUFAs appear to stimulate a larger PYY response than MUFAs. cambridge.orgcambridge.org In vitro studies using enteroendocrine cell models have also explored these differences, with one study reporting that SFAs (specifically palmitic acid, 16:0) induced higher levels of PYY mRNA than MUFAs (oleic acid, 18:1). mdpi.com This suggests that the structural differences in fatty acids directly influence the signaling pathways leading to PYY production and release at the cellular level. mdpi.com
| Fatty Acid Type | Relative PYY Response | Research Highlights |
|---|---|---|
| Polyunsaturated (PUFA) | High | Shown to cause a greater increase in PYY compared to MUFA and SFA in some human studies. researchgate.net |
| Saturated (SFA) | High | Considered a stronger stimulus for PYY release compared to MUFA. cambridge.orgcambridge.org In vitro, SFA treatment induced higher PYY mRNA levels than MUFA. mdpi.com |
| Monounsaturated (MUFA) | Low | Appears to result in a smaller PYY response compared with SFA and PUFA. cambridge.orgresearchgate.netcambridge.org |
The release of PYY is directly proportional to the number of calories ingested. yourhormones.info Studies have demonstrated that increasing the caloric content of a meal leads to a corresponding, dose-dependent increase in plasma PYY concentrations. oup.comresearchgate.net This relationship underscores PYY's role as a key sensor of energy intake, helping to signal satiety in response to a larger, more energy-dense meal. researchgate.net
Food consistency and texture can also modulate PYY release, although the findings are less definitive than those for caloric load and macronutrient composition. nih.gov The physical properties of food can influence transit times and the extent of nutrient exposure to L-cells, thereby affecting the hormonal response. However, some studies have reported no significant effect of food texture on postprandial PYY levels. researchgate.net
Hormonal and Neural Modulators of PYY Release
The regulation of PYY secretion is not solely dependent on direct nutrient sensing but is also finely tuned by other gastrointestinal hormones and neural inputs. This hormonal cross-talk creates an integrated system for managing digestion and satiety.
Cholecystokinin (B1591339) (CCK) is a hormone released from I-cells in the proximal small intestine, primarily in response to the presence of fat and protein. researchgate.netnih.gov CCK plays a significant role in stimulating PYY release. yourhormones.info It is believed to be a key mediator of the early-phase PYY secretion that occurs before nutrients reach the distal gut. nih.gov
Research has shown that intravenous administration of CCK stimulates a significant increase in plasma PYY levels in healthy individuals. jnmjournal.orgthieme-connect.com The mechanism appears to be mediated through CCK-1 receptors. Studies have demonstrated that the stimulation of PYY release by fat is dependent on the generation of long-chain fatty acids through fat hydrolysis, which then triggers CCK release, subsequently mediating PYY secretion. physiology.org Blocking CCK-1 receptors has been shown to abolish the PYY response to duodenally infused fats. physiology.org This indicates a crucial sequential pathway where nutrient-induced CCK release from the upper gut acts as a signal to stimulate PYY release from the lower gut. physiology.org
PYY and Glucagon-Like Peptide-1 (GLP-1) are often referred to as partner hormones. They are co-localized within the same secretory vesicles of enteroendocrine L-cells and are co-secreted in response to nutrient stimuli. yourhormones.infobioscientifica.comnih.gov This co-release suggests a coordinated function in appetite regulation and metabolic control. researchgate.netfrontiersin.org In primary cultures of human colonic cells, GLP-1 and PYY were found to be present in the same cells and were released together in response to various stimuli. nih.gov
The relationship between GLP-1 and PYY is complex. While they are secreted together from L-cells, their subsequent interactions are not fully synergistic. One study investigating the effects of exogenous hormone infusions found that while CCK stimulated PYY release, GLP-1 administered alone had no effect on PYY levels. thieme-connect.com Intriguingly, when GLP-1 was administered concurrently with CCK, it appeared to reduce the stimulatory effect of CCK on PYY secretion. thieme-connect.com This suggests a more nuanced interplay than simple co-secretion, where GLP-1 might modulate the release or action of other gut hormones.
Bile Acid Receptor (TGR5) Activation
The secretion of Peptide YY (PYY) is significantly influenced by the activation of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor. nih.gov Enteroendocrine L-cells, which are responsible for producing PYY, possess these TGR5 receptors on their basolateral membranes. nih.gov When bile acids bind to and activate TGR5, it triggers a cascade of intracellular signaling events. nih.govunc.edu
Activation of TGR5 stimulates the Gαs subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. unc.eduresearchgate.netresearchgate.net This rise in cAMP, through a Protein Kinase A (PKA)-independent but Epac/PLC-ε-dependent pathway, results in an increase in phosphatidylinositol (PI) hydrolysis and a subsequent rise in intracellular calcium (Ca2+) concentrations. unc.eduresearchgate.netnih.gov The elevation of intracellular calcium is a critical step that ultimately stimulates the secretion of PYY from the L-cells. unc.eduresearchgate.net Studies using the TGR5 ligand oleanolic acid have demonstrated its ability to stimulate PYY release, an effect that is blocked when TGR5 is silenced, confirming the receptor's essential role. unc.eduresearchgate.net This mechanism is not only observed in the small intestine but also in the colon, where both luminal and vascular bile acid stimulation have been shown to increase PYY secretion in a TGR5-dependent manner. nih.gov
Toll-Like Receptor (TLR) Activation by Microbiota-Derived Metabolites (e.g., Butyrate)
The gut microbiota and its metabolic byproducts play a crucial role in regulating PYY secretion, partly through the activation of Toll-Like Receptors (TLRs) on enteroendocrine cells. plos.org TLRs are pattern recognition receptors that recognize specific molecular patterns associated with microbes. mdpi.com
One of the most studied microbiota-derived metabolites in this context is butyrate (B1204436), a short-chain fatty acid produced by bacterial fermentation of dietary fiber. Butyrate has been shown to strongly promote the expression of PYY in L-cells. yourhormones.info The mechanism involves the activation of TLRs, which in turn initiates downstream signaling cascades, including the NF-κB pathway, leading to increased PYY gene expression. tandfonline.com Interestingly, research indicates that butyrate can enhance the cellular response to TLR ligands by increasing the expression of the TLRs themselves. For instance, butyrate treatment has been found to increase the expression of TLR3 and TLR4, making the cells more sensitive to their respective ligands and resulting in a greater PYY response. yourhormones.info This suggests a synergistic relationship where metabolites from the gut microbiota can prime the L-cells to be more responsive to microbial signals, thereby modulating PYY secretion. yourhormones.info This interaction between the gut microbiota, their metabolites, and TLRs on L-cells is a key component of the gut-brain axis, influencing satiety and metabolic homeostasis. plos.orgcambridge.org
Endogenous Factors Influencing Circulating PYY Concentrations
The levels of circulating Peptide YY are subject to regulation by a variety of endogenous factors, leading to significant inter- and intra-individual variability. These factors range from the body's natural secretory rhythms in response to feeding to physiological states such as physical activity, adiposity, and demographic characteristics.
Basal and Postprandial Secretory Profiles
The circulating concentration of Peptide YY (PYY) exhibits a distinct and dynamic profile related to food intake. In the fasting state, such as overnight, PYY levels are typically low. oup.comnih.gov Following the ingestion of a meal, there is a rapid and significant increase in circulating PYY. tandfonline.com This initial rise can be detected within 15 minutes, which is often before the nutrients from the meal have reached the distal gut where L-cells are most abundant, suggesting an early release mechanism mediated by neural or other hormonal signals. oup.com
The plasma concentration of PYY generally reaches its peak approximately 1 to 2 hours after a meal and can remain elevated for several hours thereafter. oup.com The magnitude of this postprandial PYY response is proportional to the caloric content of the meal. oup.comnih.gov Macronutrient composition also plays a significant role; meals rich in fat and protein tend to elicit a more robust and sustained PYY secretion compared to meals high in carbohydrates. tandfonline.comnih.gov Studies comparing obese and non-obese individuals have sometimes found that fasting and postprandial levels of PYY are lower in those with obesity, although this finding is not universal. researchgate.netresearchgate.net
Effects of Acute Physical Activity and Exercise
Acute physical activity is a significant modulator of circulating PYY levels. Numerous studies have demonstrated that a single bout of exercise can lead to an increase in plasma PYY concentrations. This effect is particularly evident during and immediately following aerobic exercise, such as cycling or running, performed at a moderate to vigorous intensity. In some instances, PYY levels have been shown to remain elevated for a period even after the cessation of exercise. tandfonline.com For example, one study found that treadmill running significantly increased total plasma PYY, and these concentrations remained elevated before and after the subsequent meal.
The exercise-induced rise in PYY is thought to contribute to the phenomenon of "exercise-induced anorexia," a temporary suppression of appetite observed during and shortly after physical activity. However, the response of PYY to exercise can be variable. While many studies report an increase, some have found no significant change. This variability may be attributed to the type, intensity, and duration of the exercise, as well as the fed or fasted state of the individual. For instance, one meta-analysis focusing on overweight and obese individuals found only a trivial effect of exercise on total PYY concentrations. There is also evidence suggesting that skeletal muscle itself may be a source of PYY, potentially contributing to the rise in circulating levels during exercise.
Influence of Adiposity and Body Mass Index
The relationship between circulating PYY levels, adiposity, and Body Mass Index (BMI) is complex and has been the subject of considerable research with some conflicting findings. Several studies have reported that individuals with obesity have lower fasting and postprandial PYY levels compared to their lean counterparts. nih.govresearchgate.net This has led to the hypothesis that a deficiency in PYY secretion could contribute to reduced satiety and the pathophysiology of obesity. researchgate.net A negative correlation between fasting PYY levels and BMI has been observed in some studies, supporting this view. researchgate.net
However, this inverse relationship is not universally confirmed. Other research has found no significant difference in fasting PYY levels between lean and obese individuals. nih.gov One large population-based study found that PYY was not significantly associated with obesity status as defined by either BMI or percent body fat. nih.gov Furthermore, the same study revealed a surprising positive association between fasting PYY and measures of adiposity, such as waist circumference and percent body fat, specifically in women. nih.gov These discrepancies in findings may be related to differences in study populations, the specific PYY forms measured (total PYY vs. PYY3-36), and the methods used to assess PYY and body composition. nih.gov
Demographic and Physiological Variances (Age, Sex, Race, Menopausal Status)
Circulating PYY concentrations can be influenced by various demographic and physiological factors, although findings are not always consistent across studies.
Age: The influence of age on PYY levels in humans appears to be minimal in some studies. However, other research suggests age-related changes, particularly in women, where PYY concentration was found to be positively associated with age. Animal studies in rats have also indicated that PYY levels are influenced by age, with the highest concentrations observed in early postnatal life.
Sex: There are conflicting reports regarding sex-based differences in PYY levels. Some studies have reported no significant differences between men and women. Others have found that postprandial PYY secretion is higher in women after an oral glucose tolerance test. Conversely, a large cohort study found that fasting PYY was significantly higher in men than in women across several age groups. researchgate.net These differences might be partly explained by variations in body composition between sexes, which is not always accounted for. researchgate.net
Race: Racial differences in PYY secretion have been identified, primarily in studies comparing African-American and Caucasian individuals. Research in children and adults has shown that both fasting and postprandial PYY levels can be lower in African-Americans compared to Caucasians. unc.edu One study noted that obese African-American women had a significantly blunted post-meal PYY response compared to normal-weight African-American women and both normal-weight and obese Caucasian women. unc.edu This blunted PYY response in African-American individuals has been suggested as a potential contributing factor to the higher prevalence of obesity observed in this population.
Menopausal Status: Menopausal status has been shown to significantly influence PYY concentrations in women. tandfonline.com Studies have reported that postmenopausal women have higher circulating PYY levels compared to premenopausal women. researchgate.nettandfonline.com This association remains even after accounting for potential confounding factors like age and medication use. tandfonline.com
Interactive Data Table: Factors Influencing Human Peptide YY Levels
| Factor | Influence on PYY Levels | Key Research Findings |
|---|---|---|
| Bile Acids (via TGR5) | Stimulates Secretion | Activation of TGR5 by bile acids increases intracellular cAMP and Ca2+, triggering PYY release. nih.govunc.eduresearchgate.net |
| Microbiota Metabolites (e.g., Butyrate via TLRs) | Stimulates Expression | Butyrate increases PYY expression via TLR activation and can enhance TLR sensitivity. yourhormones.infotandfonline.com |
| Food Intake (Postprandial) | Increases | Levels rise within 15 mins of eating, peak at 1-2 hours. Fat and protein cause a greater response than carbohydrates. tandfonline.comoup.com |
| Fasting | Decreases | Basal levels are low, particularly overnight. oup.comnih.gov |
| Acute Exercise | Generally Increases | Moderate-to-vigorous aerobic exercise elevates circulating PYY, though results can be variable. |
| Adiposity / BMI | Conflicting | Some studies show lower PYY in obesity (negative correlation with BMI); others show no association or a positive one in women. nih.govresearchgate.net |
| Age | Conflicting/Minor | Some studies report no effect, while others find a positive association with age in women. |
| Sex | Conflicting | Reports vary from no difference to higher levels in men or higher postprandial responses in women. |
| Race | Variable | Studies indicate lower fasting and postprandial PYY levels in African-Americans compared to Caucasians. unc.edu |
| Menopausal Status | Increases | Postmenopausal women tend to have higher circulating PYY levels than premenopausal women. tandfonline.com |
Table of Compound Names
| Compound Name |
|---|
| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) |
| Bile Acid |
| Butyrate |
| Calcium (Ca2+) |
| Carbon dioxide |
| Cholecystokinin |
| Cyclic AMP (cAMP) |
| Deoxycholic acid (DCA) |
| Estradiol |
| Estrone 1-glucuronide (E1G) |
| Flagellin |
| Galanin |
| Ghrelin |
| Glucagon (B607659) |
| Glucagon-like peptide-1 (GLP-1) |
| Glucose |
| Growth Hormone (GH) |
| Hydrogen Sulfide (H2S) |
| Insulin (B600854) |
| Insulin-like growth factor 1 (IGF-1) |
| L-cysteine |
| Leptin |
| Lipopolysaccharide (LPS) |
| Neuropeptide Y (NPY) |
| Oleanolic acid |
| Pancreatic polypeptide (PP) |
| Peptide YY (PYY) |
| Peptide YY (1-36) |
| Peptide YY (3-36) |
| Pregnandiol glucuronide (PdG) |
| Propargylglycine |
| Protein Kinase A (PKA) |
| Taurocholic acid (TCA) |
| Testosterone |
| Thyroid Hormone |
Impact of Exogenous Substances on PYY Release (e.g., nicotine (B1678760), specific medications, based on animal studies)
The release of Peptide YY (PYY) is not only regulated by endogenous physiological processes but can also be influenced by various exogenous substances. Research, primarily from animal models, has demonstrated that compounds such as nicotine and specific classes of medications can modulate PYY secretion and action, suggesting complex interactions between these substances and the neuroendocrine pathways governing appetite and metabolism.
Nicotine
Animal studies provide evidence that nicotine can influence the PYY system. In rodent models, nicotine administration has been shown to significantly increase the mRNA expression and subsequent production of PYY protein. plos.org This upregulation of PYY is coupled with a significant reduction in the expression and production of Neuropeptide Y (NPY), a potent appetite stimulant. plos.org This dual action—stimulating the anorexigenic PYY while inhibiting the orexigenic NPY—suggests a potential mechanism by which nicotine may influence appetite. plos.org While human studies show some correlation between smoking and PYY levels, animal models provide the direct molecular evidence for nicotine's impact on PYY production. plos.org
| Substance | Animal Model | Key Research Finding | Citation |
|---|---|---|---|
| Nicotine | Rodent | Significantly increased mRNA expression and production of PYY protein. | plos.org |
| Nicotine | Rodent | Associated with significant attenuation of Neuropeptide Y (NPY) mRNA expression and protein production. | plos.org |
Specific Medications and Peptides
The modulation of PYY release and its physiological effects by various medications has been explored in animal studies, revealing the involvement of several neural pathways and receptor systems.
In studies using isolated, vascularly perfused rat colons, the exogenous administration of cholecystokinin (CCK) was found to increase colonic motility in parallel with a significant increase in PYY release. jnmjournal.org This stimulatory effect of CCK on both motility and PYY release was effectively abolished by the CCK receptor antagonist loxiglumide (B1675256) and nearly eliminated by atropine, indicating a dependency on CCK receptors and cholinergic pathways. jnmjournal.org
Further investigation into the neural mechanisms of PYY's action was conducted in rats. nih.gov The study examined PYY's ability to inhibit intestinal water secretion stimulated by Vasoactive Intestinal Peptide (VIP). The inhibitory effect of PYY was significantly reduced or completely suppressed by several neuroactive drugs, including tetrodotoxin (B1210768) (a sodium channel blocker), hexamethonium (B1218175) (a nicotinic receptor antagonist), lidocaine (B1675312) (a local anesthetic), idazoxan (B1206943) (an α2-adrenoceptor antagonist), and BMY-14802 (a sigma receptor ligand). nih.gov These findings strongly suggest that PYY's antisecretory action in the jejunum is mediated through a complex neural mechanism involving nicotinic synapses, α2-adrenoceptors, and sigma receptors. nih.gov In contrast, the CCK antagonist devazepide (B1670321) and the nitric oxide synthase inhibitor L-NAME did not affect PYY's action in this model. nih.gov
Other regulatory peptides have also been shown to modulate PYY release in animal models. researchgate.net For instance, VIP has been observed to stimulate PYY release, whereas gastrin has been shown to inhibit basal and meal-stimulated PYY levels. researchgate.net
| Substance/Medication | Animal Model | Observed Effect on PYY System | Citation |
|---|---|---|---|
| Cholecystokinin (CCK) | Rat (isolated perfused colon) | Stimulated the release of PYY. | jnmjournal.org |
| Loxiglumide (CCK antagonist) | Rat (isolated perfused colon) | Inhibited the CCK-stimulated release of PYY. | jnmjournal.org |
| Atropine | Rat (isolated perfused colon) | Almost completely abolished the CCK-stimulated increase in PYY release. | jnmjournal.org |
| Tetrodotoxin, Hexamethonium, Lidocaine, Idazoxan, BMY-14802 | Rat | Suppressed or strongly reduced the inhibitory effect of PYY on VIP-stimulated intestinal water flux, suggesting these pathways mediate PYY's action. | nih.gov |
| Vasoactive Intestinal Peptide (VIP) | Animal models | Stimulated PYY release. | researchgate.net |
| Gastrin | Animal models | Inhibited basal and meal-stimulated PYY levels. | researchgate.net |
Systemic and Organ Specific Physiological Roles of Human Peptide Yy
Central Nervous System Modulatory Actions
Human Peptide YY (PYY), particularly its circulating form PYY3-36, plays a significant role in the central regulation of energy homeostasis by acting on key neural circuits involved in appetite and feeding behavior.
Hypothalamic Circuitry Regulation (Neuropeptide Y/Agouti-related Peptide Neuron Inhibition, Pro-opiomelanocortin/α-Melanocyte Stimulating Hormone Neuron Stimulation)
The arcuate nucleus of the hypothalamus is a critical center for integrating peripheral signals concerning energy status. Within this nucleus, two main populations of neurons with opposing functions in appetite regulation are modulated by PYY3-36.
Inhibition of Neuropeptide Y/Agouti-related Peptide (NPY/AgRP) Neurons:
PYY3-36 exerts a potent inhibitory effect on orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neurons are powerful stimulators of food intake. PYY3-36 binds to the Y2 autoreceptors located on these NPY/AgRP neurons. This binding leads to a direct postsynaptic inhibition, which hyperpolarizes the neuronal membrane and reduces their firing rate. By inhibiting these orexigenic neurons, PYY3-36 effectively suppresses the "hunger" signals sent to other brain regions. nih.govresearchgate.net Research has shown that a modified form of PYY3-36 with high selectivity for the Y2 receptor can attenuate the activity of NPY/AgRP neurons and consequently reduce food intake in animal models. oup.com
Modulation of Pro-opiomelanocortin/α-Melanocyte Stimulating Hormone (POMC/α-MSH) Neurons:
The regulation of anorexigenic Pro-opiomelanocortin (POMC) neurons by PYY3-36 is more complex. While initial hypotheses suggested a direct stimulation of these "satiety" neurons, further research has revealed a more nuanced mechanism. Some studies indicate that PYY3-36 can indirectly lead to the stimulation of POMC neurons by inhibiting the adjacent NPY/AgRP neurons, which normally exert an inhibitory tone on POMC neurons. youtube.com By inhibiting the inhibitors, PYY3-36 can disinhibit POMC neurons, allowing them to release α-Melanocyte Stimulating Hormone (α-MSH), which then acts on downstream receptors to promote satiety.
| Neuronal Population | Primary Neurotransmitters | Effect of PYY3-36 | Receptor Involved | Overall Impact on Appetite |
|---|---|---|---|---|
| NPY/AgRP Neurons | Neuropeptide Y, Agouti-related Peptide | Inhibition | Y2 | Suppression |
| POMC/α-MSH Neurons | Pro-opiomelanocortin, α-Melanocyte Stimulating Hormone | Indirect Stimulation (via disinhibition) and Direct Inhibition | Y2 | Promotion of Satiety |
Brainstem and Vagal Nerve Mediation of Effects
The effects of peripherally circulating PYY on the central nervous system are not solely dependent on direct access to the hypothalamus. The brainstem and the vagus nerve form a crucial neuro-anatomical link between the gastrointestinal tract and the brain, and they play a significant role in mediating the anorectic effects of PYY. nih.govresearchgate.net
The vagus nerve, which innervates the gastrointestinal tract, can detect the presence of gut hormones like PYY. youtube.com Vagal afferent neurons express Y2 receptors, and the binding of PYY3-36 to these receptors can modulate vagal signaling to the brainstem, specifically to the nucleus of the solitary tract (NTS). biorxiv.orgbiorxiv.org Studies in rodents have shown that ablation of the vagal-brainstem-hypothalamic pathway can attenuate the inhibitory effects of peripherally administered PYY3-36 on food intake. nih.gov This suggests that at physiological concentrations, PYY's satiety-inducing signals are at least partially relayed to the brain via this neural pathway. PYY can also slow gastric motility, leading to prolonged distension of the gastrointestinal tract, which in turn activates mechanoreceptors on the vagus nerve, further stimulating the NTS and inducing satiety. youtube.com
Modulation of Higher Brain Regions Involved in Reward Processing and Feeding Behavior
Beyond the homeostatic control of appetite in the hypothalamus and brainstem, PYY also influences higher brain regions associated with the hedonic and reward-driven aspects of feeding. nih.gov Functional brain imaging studies in humans have revealed that PYY3-36 can modulate neural activity in areas implicated in reward processing. endocrine-abstracts.org
Specifically, research has shown that under conditions mimicking the fed state (high PYY3-36 levels), changes in neural activity within the orbital frontal cortex, a key region for reward valuation, can predict subsequent feeding behavior. endocrine-abstracts.org This suggests that PYY can shift the regulation of food intake from a purely homeostatic control centered in the hypothalamus to a more hedonic, corticolimbic control. endocrine-abstracts.org This modulation of reward circuitry may contribute to the feeling of fullness and the reduction in the motivation to eat, particularly palatable, energy-dense foods.
Gastrointestinal System Regulatory Functions
Influence on Gastric Emptying and Gastrointestinal Motility
Peptide YY is a potent inhibitor of gastric emptying and gastrointestinal motility, a phenomenon often referred to as the "ileal brake." dovepress.com When nutrients, particularly fats, reach the ileum and colon, PYY is released and acts to slow the transit of food through the digestive tract. This delayed gastric emptying ensures that there is adequate time for the digestion and absorption of nutrients in the small intestine.
Studies in healthy volunteers have demonstrated a dose-dependent inhibition of gastric emptying and mouth-to-cecum transit time with the infusion of PYY. bmj.com
| PYY Infusion Rate | Plasma PYY Concentration (pmol/l) | Time to 50% Gastric Emptying (mins) | Mouth to Cecum Transit Time (mins) |
|---|---|---|---|
| Saline (Control) | 8 ± 2 | 37 ± 8 | 67 ± 4 |
| Low Dose (0.18 pmol/kg/min) | 38 ± 5 | 63 ± 10 | 94 ± 7 |
| High Dose (0.51 pmol/kg/min) | 87 ± 10 | 130 ± 12 | 192 ± 9 |
*Data adapted from a study in healthy volunteers. bmj.com
This inhibitory effect on motility is a key component of the physiological feedback loop that regulates the flow of chyme through the gut.
Inhibition of Gastric Acid and Pancreatic Exocrine Secretion
Peptide YY also plays an inhibitory role in the secretion of digestive juices, including gastric acid and pancreatic enzymes. Research has shown that PYY can inhibit meal-stimulated gastric acid secretion. nih.gov This effect is thought to be mediated either directly on the parietal cells or through another unidentified inhibitor, as it appears to be independent of gastrin release. nih.gov
Furthermore, PYY significantly inhibits pancreatic exocrine secretion, including fluid, bicarbonate, and protein secretion. nih.gov Studies in dogs have demonstrated a dose-dependent inhibition of meal-stimulated pancreatic secretion with PYY infusion. nih.gov The mechanism of this inhibition in the pancreas is thought to involve Y1 receptors. nih.gov
| PYY Infusion Dose (pmol/kg/h) | Inhibition of Pancreatic Fluid Secretion (%) | Inhibition of Pancreatic Bicarbonate Secretion (%) | Inhibition of Gastric Acid Secretion |
|---|---|---|---|
| 200 | 44.5 ± 3.5 | 53.6 ± 8.5 | Not significant |
| 400 | Significant | Significant | Significant |
| 800 | Significant | Significant | Significant |
*Data adapted from a study in dogs. nih.gov
By reducing gastric acid and pancreatic enzyme secretion, PYY contributes to the coordinated regulation of the digestive process, ensuring that the rate of digestion is matched to the transit of food through the intestines.
Role in Intestinal Nutrient Absorption and Ion Transport
Peptide YY is a key regulator of fluid and electrolyte movement within the intestines, contributing significantly to nutrient absorption. physiology.org Exogenous administration of PYY has been shown to stimulate the absorption of water, sodium, and chloride in both the small and large intestines. karger.com Studies in canine models demonstrated that intraluminal infusion of PYY led to a twofold increase in the absorption rates of water and electrolytes in the colon, an effect that persisted for over an hour after the infusion ceased. karger.com This suggests that PYY released from colonic cells after a meal contributes to the regulation of absorption. karger.com
The mechanism of PYY's action on ion transport involves both Y₁ and Y₂ receptors, which mediate a tonic antisecretory effect in the human and mouse colon. nih.govwikipedia.org The Y₁ receptor-mediated tone is primarily epithelial, while the Y₂ tone is neuronal. nih.govwikipedia.org Endogenous PYY is crucial for this physiological process, as its absence leads to a significant reduction in the Y₁-mediated antisecretory tone. nih.govwikipedia.org
Furthermore, PYY is a primary mediator of the "ileal brake," a feedback mechanism that slows down gastric emptying and intestinal transit when nutrients, particularly fat, reach the lower gut. physiology.org This delay increases the time available for digestion and absorption of nutrients. In addition to its effects on water and electrolytes, recent research indicates that PYY is essential for the ion-coupled absorption of glucose and dipeptides in the small intestine. mdpi.com It helps maintain normal electrophysiology, which is critical for the function of nutrient transporters. mdpi.com
Table 1: Effects of Peptide YY on Intestinal Functions
| Function | Effect of PYY | Mediating Receptors | Location | Supporting Evidence |
| Water & Electrolyte Absorption | Stimulation | - | Small and Large Intestine | Intravenous and intraluminal PYY increases absorption of water, Na+, and Cl-. karger.comnih.gov |
| Ion Transport | Antisecretory Tone | Y₁ (epithelial), Y₂ (neuronal) | Colon | Endogenous PYY and NPY induce significant mucosal antisecretory tone. nih.govwikipedia.org |
| Gastrointestinal Motility | Inhibition (Ileal Brake) | Y₂ | Intestine | Slows gastric emptying and intestinal transit, facilitating nutrient absorption. physiology.org |
| Nutrient Absorption | Facilitation | - | Small Intestine | Required for ion-coupled absorption of glucose and dipeptides. mdpi.com |
Pancreatic Islet Function and Glucose Homeostasis
Peptide YY is an important modulator of pancreatic islet function, thereby influencing glucose homeostasis. nih.govnih.gov Its actions are primarily inhibitory, affecting the secretion of key hormones that regulate blood glucose levels.
A consistent finding across numerous studies is that PYY inhibits glucose-stimulated insulin (B600854) secretion. physiology.org This effect is observed in various models, including in vivo studies in mice and dogs, as well as in vitro studies using isolated pancreatic islets. physiology.org The inhibitory action appears to be a direct effect on the islets of Langerhans. physiology.org Research has shown that PYY dose-dependently inhibits insulin secretion stimulated by high glucose concentrations, but does not affect basal insulin secretion. physiology.org This is supported by findings that islets from mice lacking the PYY gene (PYY knockout mice) exhibit hyper-secretion of insulin in response to glucose. physiology.org
Both major circulating forms, PYY(1-36) and PYY(3-36), have been shown to inhibit stimulated insulin secretion from rodent and human beta-cells in vitro. nih.gov This inhibition is achieved by impeding changes in membrane potential, intracellular calcium concentrations ([Ca²⁺]i), and cyclic AMP (cAMP) levels. nih.gov The Y₁ receptor subtype, which is present on pancreatic β-cells, is the primary mediator of PYY's insulinostatic effects. physiology.org
While the acute effect of PYY is inhibitory, some evidence suggests that prolonged activation of its signaling pathways may have protective effects on β-cells. wikipedia.org Both PYY(1-36) and PYY(3-36) have been observed to promote the proliferation of immortalized human and rodent beta-cells and protect them against cytotoxicity. nih.gov Furthermore, studies in mouse models with PYY overexpression in β-cells have shown increased β-cell mass and improved glucose tolerance, suggesting a role in modulating β-cell mass and function over the long term. karger.com
Peptide YY also appears to influence the secretion of glucagon (B607659) from pancreatic α-cells. In vivo studies in mice have demonstrated that PYY inhibits stimulated glucagon secretion. nih.gov For instance, PYY was found to inhibit glucagon secretion induced by the cholinergic agonist carbachol. nih.gov It has also been shown to inhibit arginine-induced glucagon secretion in rats. physiology.org
Interestingly, PYY immunoreactivity is found within the secretory granules of most glucagon-producing α-cells in the mouse pancreas. nih.gov This co-localization suggests that PYY may act as a paracrine regulator within the islet, influencing the function of neighboring cells, including insulin-secreting β-cells. physiology.org PYY may indirectly attenuate the stimulatory effect of glucagon on insulin secretion. physiology.org
Table 2: Summary of Peptide YY's Role in Pancreatic Islet Function
| Target Cell/Hormone | Effect of PYY | Mechanism/Receptor | Key Findings |
| Insulin (β-cells) | Inhibition of stimulated secretion | Y₁ receptor; impedes changes in membrane potential, [Ca²⁺]i, and cAMP. physiology.orgnih.gov | PYY knockout mice show insulin hyper-secretion; in vitro, PYY inhibits glucose-, alanine-, and GLP-1-stimulated insulin release. physiology.orgnih.gov |
| β-cell Function | Potential for long-term protection | - | PYY promotes proliferation and protects against cytotoxicity in cultured beta-cells. nih.gov |
| Glucagon (α-cells) | Inhibition of stimulated secretion | - | PYY inhibits carbachol- and arginine-induced glucagon secretion in rodents. physiology.orgnih.gov |
| Intra-islet Regulation | Paracrine modulation | Co-localized with glucagon in α-cells. physiology.orgnih.gov | May indirectly regulate insulin secretion by modulating glucagon's effects. physiology.org |
Energy Metabolism and Thermogenesis
Beyond its roles in digestion and glucose control, Peptide YY contributes to the long-term regulation of body weight through its effects on energy expenditure and the utilization of metabolic fuels. nih.gov
Chronic administration of PYY₃₋₃₆ to rodents alters substrate partitioning, promoting a shift towards fat oxidation. nih.gov This suggests that PYY encourages the body to burn fat for energy. This is further supported by human studies where PYY infusion led to increased rates of fat oxidation. nih.gov A negative correlation has been observed between fasting PYY levels and the 24-hour respiratory quotient, with a lower respiratory quotient indicating greater fat oxidation. nih.gov
Table 3: Overview of Peptide YY's Effects on Energy Metabolism
| Metabolic Process | Effect of PYY | Supporting Evidence |
| Energy Expenditure | Increase | Infusion of PYY₃₋₃₆ increases energy expenditure in humans. physiology.orgnih.gov Postprandial PYY levels correlate with the thermic effect of food. nih.gov |
| Substrate Partitioning | Shifts towards Fat Oxidation | Chronic PYY₃₋₃₆ administration in rodents favors fat oxidation. nih.gov PYY infusion in humans increases fat oxidation rates. nih.gov |
| Thermogenesis | Potential Increase | PYY-overexpressing mice show increased basal temperature. karger.comnih.gov PYY₃₋₃₆ infusion in humans is associated with increased thermogenesis. nih.gov |
Immunomodulatory and Antimicrobial Functions
Recent research has unveiled a novel role for Peptide YY (PYY) beyond its established endocrine functions, identifying it as a key player in the innate immune system of the gut. biorxiv.orgresearchgate.net This section details the expression of PYY in specialized intestinal cells and its direct antimicrobial activities, which are crucial for maintaining a balanced and healthy gut environment.
Expression in Paneth Cells and Antimicrobial Peptide Activity (e.g., against Candida albicans)
While traditionally known as a hormone secreted by enteroendocrine L-cells, Peptide YY is also expressed by Paneth cells, which are specialized immune epithelial cells located in the crypts of the small intestine. biorxiv.orgnews-medical.net In these cells, the full-length form of the peptide, PYY(1-36), functions as an antimicrobial peptide (AMP). nih.govescholarship.org This Paneth cell-derived PYY (PC-PYY) is distinct from the truncated endocrine form, PYY(3-36), which is created when dipeptidyl peptidase-IV (DPP-IV) cleaves the first two amino acids. researchgate.netnih.gov
PC-PYY is packaged into secretory granules and released into the gut lumen, where it is retained by the mucus layer, optimizing its activity. researchgate.netnih.gov Its antimicrobial function demonstrates remarkable specificity, particularly against the fungus Candida albicans. biorxiv.org PC-PYY selectively targets the virulent, invasive hyphal form of C. albicans but does not affect the commensal yeast form. nih.govconsensus.app This selective action is crucial for maintaining fungal commensalism, preventing the opportunistic pathogen from causing disease. biorxiv.orgnews-medical.net
The mechanism of action involves the cationic PC-PYY molecule interacting electrostatically with the anionic surfaces of the fungal hyphae. nih.govescholarship.org This interaction leads to membrane disruption and ultimately kills the invasive hyphae, helping to control fungal populations in the gut. researchgate.net While PC-PYY has potent antifungal properties, it exhibits only limited antibacterial activity. biorxiv.orgnih.gov
Influence on Gut Microbiota Homeostasis
Furthermore, the absence of PYY has been shown to increase fungal colonization and alter the composition of both fungal and bacterial communities within the mucosal layer. nih.gov This suggests that PYY plays a critical role in regulating and stabilizing the complex microbial ecosystem of the intestine. nih.gov By selectively targeting pathogenic fungal forms and influencing bacterial populations, PYY contributes significantly to intestinal homeostasis. nih.govnih.gov
Role in Intestinal Mucosal Integrity and Repair
Peptide YY plays a significant role in maintaining the structural and functional integrity of the intestinal lining. It acts as a growth factor for the epithelium and is involved in the complex signaling pathways that govern mucosal repair following injury.
Modulation of Epithelial Regeneration in Colonic Mucosa
PYY has been identified as a factor that promotes the proliferation and differentiation of intestinal epithelial cells. nih.gov It is thought to play a physiological role in the maintenance of the gut mucosa. nih.gov In human Caco-2 intestinal epithelial cells, PYY has been shown to promote differentiation towards a colonocytic phenotype, an effect potentially mediated through the Y2-receptor subtype. nih.gov
More recent studies have highlighted PYY's crucial role in active epithelial repair. researchgate.net In models of impaired colonic epithelial repair, supplementation with PYY was shown to ameliorate the defect and facilitate regeneration. researchgate.net Furthermore, PYY was found to enhance colonic epithelial regeneration in organoids derived from patients with Crohn's disease, suggesting its therapeutic potential for inflammatory bowel diseases. researchgate.net
Interaction with Transcriptional Regulators (e.g., SATB2, PPAR-γ)
The regenerative effects of Peptide YY on the colonic mucosa are linked to its interaction with key transcriptional regulators. researchgate.net A significant connection has been identified between the transcriptional regulator Special AT-rich sequence-binding protein 2 (SATB2), Peroxisome proliferator-activated receptor-gamma (PPAR-γ), and PYY. researchgate.net
Research has shown that SATB2 directly regulates the transcription of PPAR-γ. A deficiency in SATB2 impairs colonic epithelial repair and leads to a significant decrease in the production of PYY in the colonic mucosa. researchgate.net The mechanism involves PYY entering the nucleus and promoting the transcription of genes downstream of PPAR-γ. This action facilitates colonic epithelial repair. researchgate.net Notably, PYY was found to be more effective at promoting this repair than the PPAR-γ agonist rosiglitazone, highlighting PYY as a key signaling molecule in this pathway. researchgate.net
Skeletal Muscle Biology
Beyond the gastrointestinal system, Peptide YY is also expressed in human skeletal muscle tissue and its associated stem cells, suggesting a role in muscle biology. nih.govnih.gov Basal PYY gene expression in skeletal muscle has been observed to be greater in individuals who show an extreme hypertrophic response to resistance exercise training compared to non-responders. nih.gov
PYY and its Gαi-protein coupled receptors (Y1r, Y2r, and Y5r) are expressed in human muscle progenitor cells (hMPCs), the adult stem cell population responsible for skeletal muscle repair. nih.gov The expression of these receptors appears to depend on the state of differentiation. nih.gov
Studies have shown that while exogenous PYY did not affect the expansion of the hMPC population, endogenous PYY levels within these cells were influenced by metabolic stimuli. nih.govnih.gov Specifically, hMPC PYY levels increased following stimulation with 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a substance that mimics a low energy state. nih.govresearchgate.net Conversely, an inflammatory stimulus, tumor necrosis factor-alpha (TNFα), did not affect PYY levels. nih.gov These findings suggest that endogenous PYY production is stimulated by low energy states and may be integral for the responses of skeletal muscle and hMPCs to metabolic challenges. nih.govnih.gov
Expression in Skeletal Muscle Tissue
While traditionally considered a gut peptide, evidence confirms that Peptide YY (PYY) is also expressed in human skeletal muscle tissue. nih.govresearchgate.netfrontiersin.org Research has identified the presence of PYY in post-mitotic skeletal muscle, suggesting that the muscle itself could be a source of this peptide. nih.gov This finding is significant as circulating PYY levels are known to increase during exercise, and skeletal muscle may be a contributor to this rise. nih.govfrontiersin.org
In addition to the peptide itself, the Y1 receptor (Y1r), one of the primary receptors through which PYY exerts its effects, is also detectably expressed in skeletal muscle tissue. nih.govresearchgate.netnih.gov However, other related receptors, such as Y2r and Y5r, were not found to be expressed in resting skeletal muscle tissue. nih.gov Studies analyzing skeletal muscle biopsy tissue have shown that the expression patterns of PYY and Y1r are not significantly affected by age. researchgate.netnih.gov The expression of PYY in skeletal muscle is of particular interest given that higher basal PYY gene expression has been observed in individuals who exhibit a more significant hypertrophic response to resistance exercise training. nih.gov
Influence on Muscle Progenitor Cell Expansion
Human muscle progenitor cells (hMPCs), the adult stem cells responsible for skeletal muscle repair, also express PYY. nih.govresearchgate.net Unlike in mature skeletal muscle tissue, expanding hMPCs express all three Y receptors: Y1r, Y2r, and Y5r. nih.govresearchgate.netnih.gov The expression of these receptors appears to be temporal, with studies noting that hMPCs from younger individuals have greater levels of Y receptors at various time points during expansion compared to those from older individuals. researchgate.netnih.gov This suggests that PYY signaling may be dependent on the state of cell differentiation. nih.govfrontiersin.org
Despite the presence of PYY and its receptors, studies have found that the application of exogenous PYY does not directly affect the population expansion of hMPCs. nih.govfrontiersin.orgnih.gov However, the endogenous production of PYY within these cells is influenced by their metabolic state. nih.gov For instance, hMPC PYY levels increase following stimulation with 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a substance that mimics a low energy state and is known to be an anti-expansion stimulus. nih.govfrontiersin.orgnih.govresearchgate.net Conversely, treatment with the inflammatory stimulus tumor necrosis factor-alpha (TNF-α), a pro-expansion stimulus, does not affect hMPC PYY levels. nih.govfrontiersin.orgnih.gov This suggests that endogenous PYY production is stimulated by low energy states and may be integral to the metabolic responses of skeletal muscle and hMPCs. nih.govresearchgate.netnih.gov
| Component | Skeletal Muscle Tissue (Resting) | Expanding Muscle Progenitor Cells (hMPCs) |
|---|---|---|
| Peptide YY (PYY) | Expressed | Expressed |
| Y1 Receptor (Y1r) | Expressed | Expressed |
| Y2 Receptor (Y2r) | Not Detected | Expressed |
| Y5 Receptor (Y5r) | Not Detected | Expressed |
Renal Hemodynamic and Functional Regulation
Receptors for Peptide YY are widely distributed throughout the kidney, indicating its role in renal regulation. nih.govphysiology.org Autoradiography studies in animal models have revealed a dense concentration of specific, high-affinity PYY binding sites in various regions of the kidney, including the cortex, medulla, and papilla. nih.govphysiology.orgokstate.edu The specific subtype of the PYY receptor present can vary by species. For example, in the rat papilla, the Y1 subtype is predominant, whereas the rabbit papilla primarily expresses the Y2 subtype. nih.govokstate.edu
Exogenously administered PYY has demonstrable effects on renal hemodynamics and function. In human studies, intravenous infusion of PYY at levels that mimic normal postprandial concentrations led to significant decreases in the glomerular filtration rate (a 10% reduction), plasma renin activity (a 30% reduction), and aldosterone levels. physiology.org Interestingly, this was accompanied by an approximate 30% increase in sodium excretion. physiology.org A higher dose of PYY, reproducing plasma levels seen during diarrheal illness, produced similar changes and also reduced renal plasma flow by about 10%. physiology.org
Animal studies corroborate these hemodynamic effects. In rats, PYY infusion increased mean arterial pressure and significantly decreased renal plasma flow. nih.govphysiology.orgokstate.edu Direct injection of PYY into the renal artery caused a dose-related vasoconstriction that was less intense but of a longer duration compared to angiotensin II. nih.govphysiology.orgokstate.edu These findings collectively show that PYY causes renal vasoconstriction and can influence renal sodium excretion. nih.govphysiology.org
| Parameter | Effect in Humans | Effect in Rats |
|---|---|---|
| Glomerular Filtration Rate (GFR) | Decrease | No Significant Change |
| Renal Plasma Flow (RPF) | Decrease (at high doses) | Decrease |
| Sodium Excretion | Increase | No Significant Change |
| Mean Arterial Pressure | Not specified | Increase |
| Renal Vasculature | Not directly measured | Vasoconstriction |
Emerging Roles in Other Physiological Processes
Beyond its established functions, PYY is increasingly recognized for its involvement in other physiological systems.
Bone Homeostasis : PYY appears to act as a negative regulator of bone formation and remodeling. endocrine-abstracts.orgnih.govcardiff.ac.uk Clinical observations have linked elevated circulating PYY levels with conditions of bone loss, such as in patients with anorexia nervosa. endocrine-abstracts.orgnih.govnih.gov Studies in mice have further elucidated this relationship, showing that a lack of PYY (in knockout mice) leads to enhanced osteoblast activity and greater bone mass, resulting in stronger bones. endocrine-abstracts.orgcardiff.ac.uk Conversely, overproduction of PYY in adult animals reduces bone mass by lowering osteoblast activity. nih.gov This suggests PYY is a critical link between the gut and skeletal biology, potentially mediating the detrimental skeletal effects seen in anorectic conditions. endocrine-abstracts.orgnih.gov
Circadian Rhythm : The secretion of PYY follows a distinct diurnal pattern that is closely tied to food intake. nih.gov Circulating PYY levels are low during fasting and rise sharply after meals, with concentrations proportional to the energy content of the food consumed. nih.gov This meal-driven rhythm is characterized by elevated postprandial concentrations that help align feeding behaviors with the sleep-wake cycle. nih.govnih.gov The circadian system, regulated by core clock proteins, modulates the secretion of gut peptides like PYY. nih.gov This intricate relationship underscores the role of PYY in the broader network of energy homeostasis and its regulation by the body's internal clock. nih.gov
Research Methodologies and Experimental Models in Peptide Yy Studies
In Vitro Cell Culture Models
In vitro models provide a controlled environment to study the cellular and molecular aspects of PYY production and release, free from the systemic complexities of a whole organism.
Enteroendocrine Cell Lines (e.g., STC-1 cells)
The murine intestinal secretin tumor cell line, STC-1, is a widely utilized in vitro model for studying enteroendocrine cell function. nih.gov These cells possess many characteristics of native intestinal enteroendocrine cells and are known to secrete a range of gut hormones, including PYY. nih.govnih.gov
Studies using STC-1 cells have been pivotal in identifying various stimuli for PYY secretion. For instance, research has demonstrated that fatty acids, such as butyric acid (C4:0), lauric acid (C12:0), myristic acid (C14:0), palmitic acid (C16:0), and stearic acid (C18:0), can induce a time-dependent increase in PYY release from STC-1 cells. nih.gov One study found that oleic acid stimulated a significant increase in both GLP-1 and PYY secretion. frontiersin.org Another investigation observed that while linoleic acid stimulated PYY secretion, docosahexaenoic acid (DHA) markedly decreased its release. researchgate.net Furthermore, intermittent hypoxia has been shown to significantly increase the mRNA levels and secretion of PYY in both human Caco-2 and mouse STC-1 cells. mdpi.com
However, it is important to note the heterogeneity of the STC-1 cell line, which can lead to discrepancies between experiments. nih.gov Some studies have reported the absence of detectable PYY secretion from their STC-1 cell cultures, highlighting the variability within this cell line. bioscientifica.comnii.ac.jp This variability underscores the importance of validating findings from STC-1 cells in more physiologically relevant models. nih.gov
Table 1: PYY Secretion from STC-1 Cells in Response to Various Stimuli
| Stimulus | Outcome on PYY Secretion | Reference |
| Fatty Acids (C4:0, C12:0, C14:0, C16:0, C18:0) | Increased secretion | nih.gov |
| Oleic Acid | Increased secretion | frontiersin.org |
| Linoleic Acid | Increased secretion | researchgate.net |
| Docosahexaenoic Acid (DHA) | Decreased secretion | researchgate.net |
| Intermittent Hypoxia | Increased mRNA and secretion | mdpi.com |
Primary Cell Cultures and Organoids (e.g., human intestinal organoids, isolated pancreatic islets)
To overcome the limitations of cell lines, researchers increasingly turn to primary cell cultures and organoids, which more closely mimic the in vivo environment.
Human Intestinal Organoids: Derived from stem cells in the gut, these three-dimensional structures replicate the cellular composition and function of the human gastrointestinal tract. azolifesciences.comfrontiersin.org They provide an invaluable platform for studying rare enteroendocrine cells and their hormonal responses to various nutrients. azolifesciences.com Human ileal organoids have been successfully engineered to generate and secrete a range of gut peptides, including PYY. nih.gov These models allow for the investigation of how factors like glucose and amino acids influence PYY secretion. azolifesciences.com Furthermore, mouse-derived intestinal organoids, or "enteroids," have been used to demonstrate that activation of free fatty acid receptor 2 (FFAR2) by short-chain fatty acids increases the density of PYY-producing cells. kcl.ac.uk
Isolated Pancreatic Islets: PYY is also produced in the endocrine pancreas. oup.com Studies using isolated pancreatic islets from mice have been crucial in understanding the local role of PYY. Research has shown that PYY administration can inhibit glucose-stimulated insulin (B600854) secretion from isolated wild-type mouse islets. oup.com Conversely, islets isolated from PYY-knockout mice produce significantly more insulin. oup.com Furthermore, treatment of isolated mouse islets with a form of vitamin D, 1,25(OH)₂D₃, has been shown to effectively induce PYY mRNA expression and protein secretion. oup.com In vitro studies on immortalized rodent and human beta-cells, as well as isolated mouse islets, have revealed that both PYY(1-36) and PYY(3-36) can inhibit stimulated insulin secretion. nih.gov These models have also demonstrated the proliferative and protective effects of PYY on beta-cells. nih.govnih.gov
In Vivo Animal Models
Rodent Models (e.g., wild-type, diet-induced obese, genetically obese, knockout/transgenic mice)
A variety of rodent models are employed to investigate the multifaceted roles of PYY.
Wild-type mice: These animals serve as the baseline control for many studies. Acute peripheral administration of PYY(3-36) has been shown to inhibit feeding in wild-type mice. wikidoc.org
Diet-induced obese (DIO) mice: These models are created by feeding rodents a high-fat diet, leading to obesity and associated metabolic disturbances. oup.com Studies in DIO mice have shown that they have lower circulating levels of PYY. plos.orgnih.gov Chronic administration of PYY(3-36) to DIO mice has been found to reduce food intake, body weight gain, and fat mass in a dose-dependent manner. oup.comnih.gov
Genetically obese mice: These models, such as the leptin-deficient ob/ob and the leptin receptor-deficient db/db mice, have genetic mutations that lead to obesity. biorxiv.org Additive inhibition of feeding has been observed in ob/ob and db/db mice when treated with PYY(3-36) and GLP-1. oup.com In ob/ob mice, a four-week infusion of PYY(3-36) reduced weight gain without affecting cumulative food intake. researchgate.net
Knockout mice: Mice lacking the PYY gene (PYY-knockout) have provided significant insights into its physiological role. These mice exhibit increased body weight and fat mass. wikidoc.org Studies on Y2 receptor-knockout mice have shown that the anorectic effect of PYY(3-36) is mediated by this receptor, as its administration has no effect in these animals. wikidoc.orgdiabetesjournals.org Interestingly, PYY-knockout mice show increased bone mass, suggesting a role for PYY in bone remodeling. plos.orgresearchgate.net
Transgenic mice: Mice that overexpress PYY have also been generated. These mice are protected against diet-induced obesity. fpwr.orgcore.ac.uk When crossed with genetically obese ob/ob mice, PYY transgenic mice show significantly decreased weight gain and adiposity, along with improved glucose tolerance. fpwr.orgcore.ac.uk These effects may be linked to increased thermogenesis. fpwr.org Other transgenic models include those expressing green fluorescent protein (GFP) under the control of the PYY promoter, allowing for the visualization and isolation of PYY-producing cells. jax.org Early studies with transgenic mice expressing an antigen under the PYY gene promoter led to the discovery that PYY expression is an early event in colonic endocrine cell differentiation. nih.gov
Table 2: Key Findings from Rodent Models in Peptide YY Research
| Rodent Model | Key Finding | Reference(s) |
| Wild-type mice | Acute PYY(3-36) administration inhibits feeding. | wikidoc.org |
| Diet-induced obese (DIO) mice | Lower circulating PYY; chronic PYY(3-36) reduces body weight and fat mass. | oup.complos.orgnih.govnih.gov |
| Genetically obese (ob/ob, db/db) mice | PYY(3-36) reduces weight gain and shows additive anorectic effects with GLP-1. | oup.comresearchgate.net |
| PYY-knockout mice | Increased body weight and fat mass; increased bone mass. | wikidoc.orgplos.orgresearchgate.net |
| Y2 receptor-knockout mice | No anorectic effect from PYY(3-36), confirming Y2R mediation. | wikidoc.orgdiabetesjournals.org |
| PYY transgenic mice | Protected from diet-induced and genetic obesity; improved glucose tolerance. | fpwr.orgcore.ac.uk |
Aquatic Animal Models (e.g., fish)
Fish models are also utilized to understand the evolutionary and comparative aspects of PYY function. The PYY gene has been identified in several fish species, including goldfish, Japanese eel, and Atlantic salmon. mdpi.com Studies have shown that PYY has an appetite-regulating, anorexigenic (appetite-suppressing) effect in fish, similar to mammals. mdpi.com Fasting has been shown to decrease PYY mRNA expression in the brains of some fish species, further supporting its role as a satiety signal. mdpi.com In silver pomfret, fasting for 72 hours significantly increased the expression of one form of PYY (pyya). mdpi.com The zebrafish model, with its duplicated PYY peptides (PYYa and PYYb) and multiple Y receptors, is used to study the functional evolution of the PYY system. frontiersin.org Interestingly, PYY endocrine cells are found in the gastrointestinal mucosa of all vertebrate classes, from cartilaginous and bony fish to mammals. spandidos-publications.com Furthermore, PYY(1-36) peptides from phylogenetically ancient fish have been shown to have potent effects on mammalian pancreatic β-cell function, highlighting the conserved nature of this system. nih.gov
Surgical Models (e.g., vagal ligation studies)
Surgical models, particularly those involving the vagus nerve, have been instrumental in elucidating the neural pathways through which peripheral PYY exerts its effects. The vagus nerve serves as a critical communication link between the gut and the brain. researchgate.net
Vagal ligation studies, where the vagus nerve is tied off, have demonstrated that Y2 receptors are transported to the peripheral terminals of vagal afferent neurons. nih.gov Experiments in rats have shown that the feeding reduction induced by peripheral PYY(3-36) is abolished by total sub-diaphragmatic vagotomy, indicating that the vagal pathway is essential for this effect. researchgate.netoup.com These findings suggest that circulating PYY(3-36) transmits satiety signals to the brain at least in part via the vagal afferent pathway. nih.govoup.com More recent studies using targeted genetic knockdown of the Y2 receptor in the afferent vagus nerve have further refined this understanding, showing that this pathway is crucial for the anorectic effects of physiologically released PYY(3-36), but not necessarily for higher, pharmacological doses. biorxiv.org
Biochemical and Molecular Techniques for PYY Analysis
A suite of biochemical and molecular techniques is employed to detect and quantify PYY, as well as to study its genetic underpinnings.
Immunoassays, including Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental techniques for quantifying human Peptide YY (PYY) in biological samples such as serum, plasma, and cell culture supernatants. assaygenie.comnih.govscielo.br These assays are based on the principle of antigen-antibody binding.
Radioimmunoassay (RIA) utilizes a known quantity of radiolabeled PYY (tracer) which competes with the unlabeled PYY in the sample for a limited number of specific antibody binding sites. sceti.co.jp By measuring the amount of radioactivity in the antibody-bound fraction, the concentration of PYY in the sample can be determined. sceti.co.jp RIA kits are available that can detect both PYY(1-36) and PYY(3-36) forms. nih.govsceti.co.jp
Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used method. In a competitive ELISA for PYY, the microplate wells are coated with a specific anti-PYY antibody. mybiosource.commybiosource.com When the sample and a known amount of enzyme-labeled PYY are added, they compete for binding to the antibody. sigmaaldrich.com After a washing step to remove unbound components, a substrate is added, and the resulting color change is inversely proportional to the concentration of PYY in the sample. mybiosource.comsigmaaldrich.com Sandwich ELISAs are also available, where the plate is pre-coated with a capture antibody, and a second, detection antibody (often biotinylated) is used to create a "sandwich" with the PYY from the sample. assaygenie.com The signal, in this case, is directly proportional to the PYY concentration. assaygenie.com
Some commercially available ELISA kits can measure both human PYY(1-36) and PYY(3-36) with high sensitivity and specificity. biovendor.comalpco.comeaglebio.com For instance, some kits demonstrate 100% cross-reactivity with both major forms of PYY and minimal cross-reactivity with structurally similar peptides like neuropeptide Y (NPY). biovendor.comeaglebio.com The performance of these assays is characterized by parameters such as intra-assay and inter-assay coefficients of variation (CV), which indicate the reproducibility of the measurements. nih.govscielo.br
It's important to note that while immunoassays are powerful tools, there can be variability between different kits and laboratories. oup.com Factors such as the specificity of the antibodies used and the assay protocol can influence the results. oup.com Therefore, careful validation and consistent use of the same assay are crucial for reliable comparative studies.
Table 1: Comparison of Immunoassay Techniques for Human PYY Analysis
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
|---|---|---|
| Principle | Competitive binding of radiolabeled and unlabeled PYY to a specific antibody. sceti.co.jp | Competitive or sandwich format using enzyme-labeled reagents for detection. assaygenie.commybiosource.comsigmaaldrich.com |
| Detection | Measurement of radioactivity. sceti.co.jp | Colorimetric or chemiluminescent signal measurement. assaygenie.comassaygenie.com |
| Measures | Can be designed to measure total PYY or specific isoforms. nih.govsceti.co.jpmerckmillipore.com | Can be designed to measure total PYY or specific isoforms. assaygenie.combiovendor.comalpco.com |
| Sample Types | Serum, plasma. nih.govscielo.br | Serum, plasma, cell culture supernatants, tissue homogenates. assaygenie.comcusabio.com |
| Advantages | High sensitivity. | High specificity, no radioactive waste, stable reagents. biovendor.comeaglebio.com |
| Considerations | Use of radioactive materials, shorter reagent shelf-life. sceti.co.jp | Potential for lot-to-lot variability and interference from other substances. oup.commdpi.comannlabmed.org |
While immunoassays are widely used, they can sometimes face challenges in distinguishing between the different isoforms of Peptide YY, namely PYY(1-36) and PYY(3-36). Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific alternative for the precise quantification of these PYY isoforms.
This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In this process, a biological sample is first subjected to liquid chromatography, which separates the different PYY isoforms based on their physicochemical properties. The separated isoforms then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured. This allows for the unambiguous identification and quantification of each specific PYY isoform.
The major advantage of LC-MS/MS is its high specificity, which minimizes the cross-reactivity issues that can sometimes affect immunoassays. This is particularly crucial for accurately determining the relative abundance of PYY(1-36) and PYY(3-36), as they may have different physiological roles. The use of stable isotope-labeled internal standards in LC-MS/MS further enhances the accuracy and reproducibility of the measurements.
Despite its advantages, the complexity of the plasma proteome and the low abundance of PYY can present challenges for LC-MS/MS, often requiring significant sample preparation and enrichment steps. nih.gov
To understand the regulation of Peptide YY production, researchers analyze the expression of the PYY gene. This is typically achieved by measuring the levels of messenger RNA (mRNA), the template for protein synthesis.
Quantitative Polymerase Chain Reaction (qPCR) is a widely used technique to quantify PYY mRNA levels. This method involves reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the specific PYY cDNA sequence. The amount of amplified product is measured in real-time, allowing for the precise quantification of the initial amount of PYY mRNA in the sample.
RNA sequencing (RNA-seq) is a more comprehensive approach that allows for the analysis of the entire transcriptome, including the mRNA of the PYY gene. This high-throughput sequencing technology provides not only quantification of gene expression but can also identify different splice variants and novel transcripts related to PYY. Studies have shown that PYY mRNA levels can be significantly higher in the endocrine cells of the gut compared to other tissues. cusabio.com
Immunostaining techniques are invaluable for visualizing the location of Peptide YY within tissues. These methods utilize antibodies that specifically bind to PYY, and these antibodies are tagged with a fluorescent or chromogenic label.
Immunohistochemistry (IHC) is used to identify PYY-producing cells in tissue sections. The labeled antibody binds to PYY in the cells, and the resulting signal can be visualized using a microscope. This allows for the determination of the distribution and abundance of PYY-positive cells in different regions of the gastrointestinal tract and other tissues.
Immunofluorescence (IF) is a similar technique that uses fluorescently labeled antibodies. When combined with confocal microscopy , it provides high-resolution images of PYY localization within cells and tissues. This powerful imaging technique allows for the three-dimensional reconstruction of tissues and the co-localization of PYY with other cellular markers, providing insights into the cellular and subcellular distribution of the peptide.
Physiological Assessment Techniques in Animal Models
Animal models are instrumental in elucidating the physiological functions of Peptide YY. Various techniques are employed to assess the metabolic effects of PYY in these models.
To investigate the role of Peptide YY in energy balance, researchers measure the metabolic rate of animal models. This is often done using indirect calorimetry, which determines energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).
Energy Expenditure (EE) is a measure of the total amount of energy an animal uses over a specific period. Changes in EE following the administration of PYY can indicate its effect on metabolic rate.
Respiratory Exchange Ratio (RER) is the ratio of VCO2 produced to VO2 consumed (VCO2/VO2). The RER value provides information about the primary fuel source being utilized by the animal. An RER value close to 1.0 suggests that carbohydrates are the main energy source, while a value closer to 0.7 indicates fat oxidation. By monitoring the RER, researchers can determine if PYY influences substrate utilization.
These physiological assessments in animal models, combined with the biochemical and molecular analyses, provide a comprehensive understanding of the role of Peptide YY in health and disease.
Electrophysiological Studies
Electrophysiological studies have provided detailed insights into the direct effects of Peptide YY on the electrical activity of specific neurons, primarily within the hypothalamus. These studies have largely focused on the arcuate nucleus (ARC), a critical region for the regulation of energy homeostasis.
Research has shown that PYY3-36 directly inhibits the activity of Neuropeptide Y (NPY) neurons in the ARC. jneurosci.orgoup.com In electrophysiological recordings, PYY3-36 has been observed to hyperpolarize NPY neurons and decrease their firing rate in a dose-dependent manner. jneurosci.org This inhibitory action is consistent with the presence of Y2 receptors, which are highly expressed on NPY neurons. gutnliver.orgresearchgate.net By inhibiting these orexigenic (appetite-stimulating) neurons, PYY3-36 contributes to a reduction in the drive to eat. gutnliver.org
The effect of PYY3-36 on the adjacent pro-opiomelanocortin (POMC) neurons, which are anorexigenic (appetite-suppressing), is more complex. Electrophysiological studies have demonstrated that PYY3-36 can lead to a disinhibition of POMC neurons. gutnliver.org This occurs because NPY neurons typically exert an inhibitory tone on POMC neurons through the release of GABA. cambridge.org By inhibiting the NPY neurons, PYY3-36 reduces this GABAergic inhibition, thereby increasing the activity of POMC neurons. cambridge.org However, other studies have reported that PYY3-36 can also directly inhibit POMC neurons, suggesting a dual mode of action. jneurosci.org PYY3-36 has been shown to induce an outward current and hyperpolarize POMC neurons, leading to a decrease in their firing rate. jneurosci.org It also reduces the frequency of both excitatory (glutamatergic) and inhibitory (GABAergic) postsynaptic currents onto POMC neurons. jneurosci.org
Furthermore, electrophysiological recordings have revealed that PYY directly inhibits ghrelin-activated neurons in the arcuate nucleus. karger.com PYY was found to inhibit the majority of tested cells in the ventromedial ARC, and this inhibitory effect persisted even under synaptic blockade, indicating a direct postsynaptic action. karger.com Studies in transgenic mice have also shown that PYY3-36 inhibits GABAergic neurons in the ARC, including neuroendocrine GABA cells, by activating G-protein-linked inwardly rectifying potassium (GIRK) conductances and depressing calcium currents. nih.govnih.gov
Table 2: Summary of Electrophysiological Findings for Peptide YY
| Neuron Type | Effect of PYY3-36 | Mechanism of Action | Citations |
|---|---|---|---|
| Neuropeptide Y (NPY) Neurons | Inhibition (Hyperpolarization, decreased firing rate) | Direct action, likely via Y2 receptors. | gutnliver.orgresearchgate.netjneurosci.orgoup.com |
| Pro-opiomelanocortin (POMC) Neurons | Disinhibition (indirect activation) | Inhibition of inhibitory NPY neurons. | gutnliver.orgcambridge.org |
| Pro-opiomelanocortin (POMC) Neurons | Inhibition (Hyperpolarization, decreased firing rate) | Direct action, inducing outward current. | jneurosci.org |
| Ghrelin-activated Arcuate Neurons | Inhibition | Direct postsynaptic action. | karger.com |
| GABAergic Arcuate Neurons | Inhibition | Activation of GIRK conductances and depression of calcium currents. | nih.govnih.gov |
Glucose Homeostasis Parameters (glucose tolerance, insulin levels)
The role of Peptide YY in regulating glucose homeostasis, including glucose tolerance and insulin levels, has been investigated in several human studies, yielding somewhat varied results.
Studies examining the impact of PYY on insulin secretion have produced conflicting findings. One study involving intravenous infusion of PYY in healthy women found that it did not inhibit the acute insulin response to a glucose challenge or affect the glucose elimination rate. nih.gov Similarly, another study reported that PYY3-36 infusion did not affect circulating insulin levels in either obese or lean subjects. garvan.org.au Co-infusion of PYY3-36 with GLP-1 in healthy, overweight individuals also showed no effect of PYY on the acute insulin response to glucose. endocrine-abstracts.org
In contrast, other research suggests a more complex relationship between PYY and insulin. A cross-sectional study involving an oral glucose tolerance test (OGTT) in 151 volunteers found that PYY is co-secreted with GLP-1, with both hormones reaching peak plasma levels around 20 minutes after glucose administration. oup.comnih.gov The incremental increases in PYY and GLP-1 were significantly correlated. oup.comnih.gov This study also noted that female participants had significantly higher PYY area under the curve (AUC) compared to males, but there was no correlation between PYY secretion and Body Mass Index (BMI). oup.comnih.gov Another study reported that fasting PYY3-36 levels were higher in individuals with type 2 diabetes compared to controls, although this did not correlate with insulin or glucose levels. garvan.org.au
Table 3: Findings from Human Studies on Peptide YY and Glucose Homeostasis
| Study Design | Participants | Key Findings | Citations |
|---|---|---|---|
| Intravenous PYY infusion with glucose challenge | Healthy women | No inhibition of acute insulin response; no effect on glucose elimination rate. | nih.gov |
| PYY3-36 infusion | Obese and lean subjects | No effect on circulating insulin levels. | garvan.org.au |
| Co-infusion of PYY3-36 and GLP-1 | Healthy, overweight volunteers | PYY had no effect on the acute insulin response to glucose. | endocrine-abstracts.org |
| Oral Glucose Tolerance Test (OGTT) | 151 normal volunteers | PYY and GLP-1 are co-secreted, peaking at 20 min; higher PYY AUC in females; no correlation with BMI. | oup.comnih.gov |
| Observational study | Type 2 diabetic subjects and controls | Higher fasting PYY3-36 in diabetic subjects, but no correlation with insulin or glucose levels. | garvan.org.au |
Future Research Directions and Unexplored Avenues in Human Peptide Yy Biology
Elucidating Novel Molecular Mechanisms and Signaling Pathways
The canonical signaling pathway for PYY involves its binding to Neuropeptide Y (NPY) receptors, primarily the Y2 receptor for the active form PYY(3-36), which couples to Gαi to inhibit adenylate cyclase and decrease cyclic AMP (cAMP) levels. researchgate.net However, the full spectrum of PYY's molecular actions is likely more complex. Future investigations should focus on identifying non-canonical signaling pathways and novel molecular partners. Research is needed to explore the possibility of PYY receptor dimerization or interaction with other receptor types, which could lead to biased signaling with distinct downstream effects. Unraveling these alternative pathways is crucial for a comprehensive understanding of PYY's diverse physiological functions and for the development of more targeted therapeutics. researchgate.netkarger.com
Investigating Complex Interactions with the Gut Microbiota and Metabolites
The gut microbiome plays a critical role in regulating the secretion of PYY. oup.combmj.com Short-chain fatty acids (SCFAs) like butyrate (B1204436), propionate, and acetate, which are produced by the fermentation of dietary fibers by gut bacteria, stimulate the release of PYY from enteroendocrine L-cells through G-protein coupled receptors GPR41 and GPR43. oup.combmj.com This established link, however, only scratches the surface of a complex bidirectional relationship.
Future research must explore how specific microbial species and their metabolic products, beyond SCFAs, influence PYY synthesis and release. For instance, secondary bile acids and long-chain fatty acids are also microbial metabolites that can modulate gut hormone secretion. oup.com Conversely, it is important to investigate whether PYY itself can shape the composition and function of the gut microbiota. nih.gov A deeper understanding of this interplay could pave the way for novel therapeutic strategies for metabolic diseases through dietary or microbial interventions. teknoscienze.com
High-Resolution Spatial and Temporal Analysis of PYY Expression and Release
PYY is secreted from enteroendocrine L-cells located predominantly in the distal gastrointestinal tract. nih.gov While we have a general understanding of its release in response to nutrient ingestion, a high-resolution picture of the spatial and temporal dynamics of PYY secretion is lacking. nih.gov Advanced imaging techniques, such as two-photon microscopy and single-cell RNA sequencing, can be employed to visualize and quantify PYY expression and release from individual L-cells in real-time and in different regions of the gut. nih.govproteinatlas.org This will provide unprecedented insights into the precise triggers and kinetics of PYY secretion, and how these may be altered in disease states. Such detailed analysis is essential for understanding the local and systemic effects of PYY.
Characterization of PYY Degradation Products and Novel Peptidases
The conversion of PYY(1-36) to the more Y2 receptor-selective PYY(3-36) by dipeptidyl peptidase-4 (DPP-4) is a well-established metabolic step. nih.gov However, PYY(3-36) is also subject to further C-terminal enzymatic cleavage, which can inactivate its anorectic effects. nih.gov The peptidases responsible for this C-terminal degradation and the resulting fragments are not fully characterized. Future studies should aim to identify these novel peptidases and assess the potential biological activity of the resulting PYY degradation products. oup.com This knowledge is critical for the development of PYY analogues with enhanced stability and prolonged therapeutic action. nih.govnih.gov
Development of Advanced Pharmacological Tools for Receptor-Specific Modulation
The development of pharmacological tools that can selectively target specific NPY receptors is a key area for future research. This includes the design and synthesis of highly selective agonists and antagonists for the Y1, Y2, Y4, and Y5 receptors. nih.govresearchgate.net For example, depsipeptide analogues of PYY could offer improved stability and receptor selectivity. Furthermore, the development of long-acting PYY analogues that are resistant to enzymatic degradation is a promising avenue for therapeutic applications in obesity and related metabolic disorders. nih.govnih.gov These advanced pharmacological tools will be invaluable for dissecting the specific roles of each NPY receptor subtype in PYY's diverse physiological actions.
Integrative Studies on Multi-Systemic Roles of PYY
PYY's influence extends beyond the gut-brain axis. Emerging evidence points to its involvement in other inter-organ communication systems, such as the gut-islet axis and the gut-bone axis.
Gut-Islet Axis: PYY can directly inhibit insulin (B600854) release from pancreatic beta-cells, while also indirectly improving glucose tolerance, partly by stimulating GLP-1 secretion. researchgate.net PYY(1-36) has been shown to promote beta-cell proliferation and protect against apoptosis via Y1 receptor activation. researchgate.netoup.com Further research is needed to fully elucidate the complex role of PYY in glucose homeostasis and its potential as a therapeutic target for diabetes. researchgate.net
Gut-Bone Axis: The potential role of PYY in bone metabolism is a nascent but exciting area of investigation. Understanding how gut-derived PYY signals to bone cells could reveal new pathways in the regulation of bone mass and turnover.
Integrative studies that simultaneously examine the effects of PYY on multiple organ systems are crucial for a holistic understanding of its physiology.
Exploration of PYY Beyond Metabolic Regulation
While PYY is primarily known for its role in metabolic regulation, its functions may extend to other physiological systems. Preliminary evidence suggests potential roles for PYY in:
Neuroprotection: Given the presence of NPY receptors in the brain, exploring the neuroprotective effects of PYY in the context of neurodegenerative diseases is a logical next step. mdpi.com Studies investigating whether PYY can mitigate neuronal damage and inflammation in models of diseases like Parkinson's or Alzheimer's are warranted. nih.gov
Inflammation: PYY has been shown to have anti-inflammatory effects in the gut. nih.gov Future research should investigate the broader immunomodulatory roles of PYY throughout the body and its potential therapeutic application in inflammatory conditions.
Cardiovascular Function: The NPY system is involved in cardiovascular regulation, including blood pressure control and angiogenesis. nih.gov Studies have shown an association between PYY levels and cardiovascular risk factors. mdpi.com Further investigation is needed to clarify the direct effects of PYY on the heart and blood vessels and its potential role in cardiovascular health and disease. nih.govmdpi.com
Q & A
Q. What are the primary physiological roles of Peptide YY (PYY) in humans, and how are these studied experimentally?
PYY is primarily secreted by intestinal L-cells postprandially and regulates appetite, energy homeostasis, and gastrointestinal motility . To investigate its roles:
- Use in vivo models (e.g., human colonoscopy studies with intraluminal stimuli like deoxycholate to trigger PYY release) .
- Measure plasma PYY via ELISA or radioimmunoassay, ensuring antibody specificity (e.g., validation with human pancreas, colon, and small intestine tissues) .
- Correlate PYY levels with clinical outcomes (e.g., satiety scores or gastric emptying rates).
Q. What are standard methodologies for detecting and quantifying PYY in human tissue samples?
- Immunohistochemistry (IHC): Use polyclonal antibodies (e.g., Rabbit IgG, 1:20–1:200 dilution) validated for human tissues. Optimize antigen retrieval with TE buffer (pH 9.0) or citrate buffer (pH 6.0) .
- ELISA: Prioritize kits with cross-reactivity data for human PYY isoforms and controls for matrix effects (e.g., plasma protein interference).
- Western Blot: Include peptide blocking experiments to confirm antibody specificity.
| Method | Recommended Dilution | Key Validation Criteria |
|---|---|---|
| IHC | 1:20–1:200 | Signal in pancreas, colon, small intestine |
| ELISA | Sample-dependent | Cross-reactivity <5% with NPY, PP |
Q. How should researchers design a pilot study to explore PYY’s role in metabolic disorders?
- Hypothesis: "PYY deficiency correlates with impaired glucose tolerance in obese individuals."
- Participants: Stratify by BMI and metabolic status; exclude confounding factors (e.g., recent antibiotic use).
- Outcomes: Primary = fasting PYY levels; Secondary = HbA1c, insulin sensitivity .
- Ethics: Follow guidelines for human subject research, including informed consent and IRB approval .
Advanced Research Questions
Q. How can contradictory data on PYY release mechanisms be resolved?
- Problem: Some studies report nutrient-triggered PYY release, while others highlight bile salts (e.g., deoxycholate) as primary stimuli .
- Resolution:
- Control for colonic region (sigmoid vs. transverse colon responses differ) .
- Use ex vivo organoid models to isolate luminal vs. systemic factors.
- Apply multivariate regression to account for inter-indestinal variability.
Q. What strategies optimize PYY detection in heterogeneous human tissue samples?
- Pre-analytical: Standardize tissue collection protocols (e.g., snap-freezing within 10 minutes post-resection).
- Analytical: Validate antibodies across multiple lots to address batch-to-batch variability (request peptide content analysis for sensitive assays) .
- Statistical: Use mixed-effects models to adjust for technical replicates and inter-sample variability .
Q. How should researchers address uncertainty in PYY quantification caused by methodological variability?
- Calibration: Include internal standards (e.g., stable isotope-labeled PYY) in mass spectrometry workflows .
- Error Reporting: Calculate combined uncertainty (e.g., ±15% for ELISA due to matrix effects) and document all contributors (operator, instrument sensitivity) .
- Replication: Perform inter-laboratory validation for critical assays.
Experimental Design & Data Analysis
Q. What are best practices for longitudinal studies tracking PYY dynamics in human cohorts?
- Sampling: Collect plasma at fixed intervals postprandially (e.g., 0, 30, 60, 120 mins).
- Data Management: Use REDCap or similar platforms for secure, annotated datasets .
- Analysis: Apply time-series clustering to identify PYY response phenotypes (e.g., "rapid responders" vs. "sustained secretors").
Q. How can in vitro models of PYY secretion be validated against human data?
- Model Selection: Primary human L-cell cultures or CRISPR-edited enteroendocrine cell lines (e.g., STC-1).
- Stimuli Testing: Compare responses to physiological triggers (e.g., 10 mM deoxycholate vs. glucose) .
- Outcome Metrics: Normalize PYY secretion to cell count (e.g., pg/10⁶ cells) and validate with patient-derived data.
Ethical & Reproducibility Considerations
Q. What ethical safeguards are critical for human studies involving PYY manipulation?
Q. How can researchers enhance reproducibility in PYY research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
